Icmt-IN-33
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24ClNO |
|---|---|
Molecular Weight |
329.9 g/mol |
IUPAC Name |
3-chloro-4-methyl-N-[2-(4-phenyloxan-4-yl)ethyl]aniline |
InChI |
InChI=1S/C20H24ClNO/c1-16-7-8-18(15-19(16)21)22-12-9-20(10-13-23-14-11-20)17-5-3-2-4-6-17/h2-8,15,22H,9-14H2,1H3 |
InChI Key |
OKZPPYKUQUMKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC2(CCOCC2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Cellular Target of Icmt Inhibitors: A Technical Guide
Introduction
This technical guide provides an in-depth overview of the cellular target and mechanism of action of Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors. While the specific compound "Icmt-IN-33" is not extensively documented in publicly available literature, this guide will focus on the well-characterized class of Icmt inhibitors, for which compounds like cysmethynil and its more potent analog, compound 8.12 (also known as UCM-1336), serve as archetypes. These inhibitors show significant promise as anti-cancer agents by targeting a critical enzyme in the post-translational modification of several key signaling proteins.[1][2] This document is intended for researchers, scientists, and drug development professionals.
The Cellular Target: Isoprenylcysteine Carboxyl Methyltransferase (Icmt)
The primary cellular target of this class of inhibitors is Isoprenylcysteine carboxyl methyltransferase (Icmt) . Icmt is an integral membrane protein located in the endoplasmic reticulum.[1] It catalyzes the final step in a series of post-translational modifications of proteins that possess a C-terminal "CaaX" motif.[1][2]
The CaaX Protein Prenylation Pathway
Proteins with a CaaX box undergo a three-step maturation process:
-
Prenylation: A farnesyl or geranylgeranyl isoprenoid lipid is attached to the cysteine residue of the CaaX motif.
-
Proteolysis: The "-aaX" residues are cleaved by a specific endopeptidase.
-
Carboxyl Methylation: The newly exposed farnesylated or geranylgeranylated cysteine is carboxyl-methylated by Icmt.[2][3]
This final methylation step, catalyzed by Icmt, is crucial for the proper subcellular localization and function of many CaaX proteins, including the Ras family of small GTPases (KRAS, NRAS, HRAS).[2][4] By neutralizing the negative charge of the terminal cysteine's carboxyl group, methylation increases the hydrophobicity of the C-terminus, thereby enhancing the affinity of these proteins for the plasma membrane.[1]
Mechanism of Action of Icmt Inhibitors
Icmt inhibitors act by blocking the catalytic activity of the Icmt enzyme. This inhibition prevents the final carboxyl methylation step in the CaaX protein processing pathway. The functional consequence of this action is the mislocalization of key signaling proteins, most notably Ras, from the plasma membrane to endomembranes.[2][4] This mislocalization disrupts their normal signaling functions, leading to a cascade of downstream effects that can inhibit cancer cell growth and survival.[2][5]
Quantitative Data on Icmt Inhibitor Activity
The following table summarizes key quantitative data for representative Icmt inhibitors.
| Compound | Target | IC50 | Cellular Effect | Cancer Cell Line(s) | Reference |
| Cysmethynil | Icmt | ~20 µM | Inhibition of anchorage-independent growth | Human colon cancer cells | [2] |
| Compound 3 (UCM-1336) | Icmt | 2 µM | Induces cell death | Various Ras-mutated tumor cell lines | [5] |
| Compound 8.12 | Icmt | Not specified | G1 phase cell cycle arrest | HepG2, PC3 | [1] |
Key Experimental Protocols
Detailed methodologies for the key experiments used to characterize Icmt inhibitors are provided below.
In Vitro Icmt Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on Icmt enzyme activity.
Methodology:
-
Enzyme Preparation: Microsomal fractions containing Icmt are prepared from cultured cells or tissues.
-
Substrate: A synthetic substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC), is used.
-
Reaction: The reaction is initiated by adding S-adenosyl-L-[methyl-3H]methionine (the methyl donor) to a mixture containing the microsomal fraction, AFC, and the test inhibitor at various concentrations.
-
Detection: After incubation, the reaction is stopped, and the amount of radiolabeled methylated AFC is quantified by liquid scintillation counting.
-
Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay
Objective: To assess the effect of Icmt inhibition on cancer cell growth.
Methodology:
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the Icmt inhibitor or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Quantification: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Analysis: The concentration of the inhibitor that causes a 50% reduction in cell viability (GI50) is determined.
Immunoblotting for Signaling Proteins
Objective: To investigate the downstream effects of Icmt inhibition on key signaling pathways.
Methodology:
-
Cell Lysis: Cells treated with the Icmt inhibitor are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phosphorylated ERK, AKT, Cyclin D1, p21).
-
Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of an Icmt inhibitor in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The Icmt inhibitor is administered (e.g., intraperitoneally) according to a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Visualizations
CaaX Protein Processing and Icmt Inhibition
Caption: CaaX protein processing pathway and the point of intervention by Icmt inhibitors.
Disruption of RAS Signaling by Icmt Inhibition
Caption: Icmt inhibition leads to RAS mislocalization and blockade of downstream signaling.
Experimental Workflow for Icmt Inhibitor Characterization
Caption: A typical workflow for the preclinical evaluation of an Icmt inhibitor.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivating Icmt ameliorates K-RAS–induced myeloproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Icmt-IN-33: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icmt-IN-33 is a potent and selective small-molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT). This enzyme catalyzes the final step in the post-translational modification of many key signaling proteins, including members of the Ras superfamily of small GTPases. By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, leading to the suppression of oncogenic signaling pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug discovery and development.
Introduction: The Role of ICMT in Cellular Signaling
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It plays a crucial role in the post-translational modification of proteins that terminate in a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid). This modification process, known as prenylation, involves three key enzymatic steps:
-
Prenylation: A farnesyl or geranylgeranyl lipid group is attached to the cysteine residue of the CaaX motif by farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase), respectively.
-
Proteolysis: The -aaX tripeptide is cleaved by Ras-converting enzyme 1 (RCE1).
-
Methylation: The newly exposed carboxyl group of the S-prenylated cysteine is methylated by ICMT.
This series of modifications increases the hydrophobicity of the protein's C-terminus, facilitating its anchoring to cellular membranes, which is essential for its proper localization and function. Many of these CaaX-containing proteins, most notably the Ras family of proteins (KRas, HRas, and NRas), are critical regulators of cell growth, differentiation, and survival. Mutations in Ras genes are found in a significant percentage of human cancers, making the proteins and their modifying enzymes attractive targets for anti-cancer drug development.
Inhibition of ICMT presents a compelling therapeutic strategy. Unlike farnesyltransferase inhibitors (FTIs), which can be circumvented by alternative prenylation pathways (e.g., geranylgeranylation), ICMT acts as a final common step for both farnesylated and geranylgeranylated proteins. Therefore, inhibiting ICMT is expected to have a broader and more profound impact on the function of oncogenic Ras and other CaaX proteins.
Discovery of this compound
This compound was discovered through a structure-activity relationship (SAR) study of a series of methylated tetrahydropyranyl derivatives designed as inhibitors of ICMT. The discovery was reported by Judd et al. in the Journal of Medicinal Chemistry in 2011. In this study, this compound was identified as compound 73 . The research aimed to develop potent and selective inhibitors of ICMT with potential as anticancer agents.
Chemical Structure and Properties
IUPAC Name: (2R,6S)-2-((5-chloro-1H-indol-3-yl)methyl)-6-methyl-1-octylpiperidine
CAS Number: 1313603-20-1[1]
Molecular Formula: C25H39ClN2
Molecular Weight: 403.05 g/mol
Quantitative Data
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the ICMT enzyme.
| Compound | Target | IC50 (µM) | Reference |
| This compound (Compound 73) | ICMT | 0.46 | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by directly inhibiting the enzymatic activity of ICMT. This inhibition disrupts the C-terminal methylation of a wide range of prenylated proteins.
The ICMT-Mediated Protein Maturation Pathway
The following diagram illustrates the canonical post-translational modification pathway for CaaX proteins and the point of intervention for this compound.
Caption: ICMT-mediated protein maturation pathway and inhibition by this compound.
By blocking ICMT, this compound prevents the final methylation step. This results in the accumulation of unmethylated, prenylated proteins. The absence of the methyl ester on the C-terminal cysteine reduces the hydrophobicity of the protein, impairing its ability to anchor to the plasma membrane and other cellular membranes. For oncoproteins like Ras, this mislocalization prevents their interaction with downstream effectors, thereby inhibiting oncogenic signaling cascades.
Experimental Protocols
Synthesis of this compound (Compound 73)
The synthesis of this compound is based on the general procedures outlined by Judd et al. for the synthesis of 2,6-disubstituted 1-octylpiperidines. The following is a representative synthetic scheme.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of (2R,6S)-2-((5-chloro-1H-indol-3-yl)methyl)-6-methylpiperidine
A detailed, step-by-step protocol for the synthesis of the piperidine core is not provided in the primary literature. However, a general approach involves the stereoselective reduction of a corresponding pyridine precursor.
Step 2: N-Alkylation to yield this compound
-
To a solution of (2R,6S)-2-((5-chloro-1H-indol-3-yl)methyl)-6-methylpiperidine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (K2CO3).
-
To this mixture, add 1-bromooctane.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
ICMT Inhibition Assay (In Vitro)
The following is a representative protocol for determining the in vitro inhibitory activity of this compound against ICMT, based on the methods described in the discovery publication. This assay typically measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a prenylated substrate.
Caption: Experimental workflow for the in vitro ICMT inhibition assay.
Materials:
-
Source of ICMT enzyme (e.g., microsomal fractions from Sf9 cells infected with baculovirus encoding human ICMT).
-
Substrate: N-dansyl-S-geranylgeranyl-L-cysteine (D-SGGC) or a similar fluorescently labeled or unlabeled farnesylated or geranylgeranylated cysteine analog.
-
Cofactor: S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5).
-
Quenching solution.
-
Scintillation cocktail.
-
96-well plates or microcentrifuge tubes.
-
Scintillation counter.
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a reaction vessel (e.g., a well of a 96-well plate), combine the ICMT enzyme preparation with a serial dilution of this compound or vehicle (DMSO) in the reaction buffer. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (D-SGGC) and the radiolabeled cofactor ([3H]-SAM).
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Extraction and Detection: Add a water-immiscible scintillation cocktail to the reaction mixture. The radiolabeled, methylated, and hydrophobic product will partition into the organic scintillant phase, while the unreacted, polar [3H]-SAM will remain in the aqueous phase.
-
Quantification: Measure the radioactivity in the organic phase using a scintillation counter.
-
Data Analysis: Calculate the percentage of ICMT inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of ICMT and a promising lead compound for the development of novel anti-cancer therapeutics. Its discovery has provided a potent tool to investigate the consequences of inhibiting the final step of CaaX protein processing. Further research into the optimization of its pharmacological properties and its efficacy in preclinical cancer models is warranted. This guide provides the foundational technical information required for researchers to build upon the existing knowledge of this important ICMT inhibitor.
References
Preliminary Studies on Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition: A Technical Guide
Introduction
While preliminary studies on a specific compound designated "Icmt-IN-33" are not publicly available, this technical guide addresses the core subject of interest: the inhibition of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a critical enzyme in the post-translational modification of a class of proteins known as CAAX proteins, which includes the Ras superfamily of small GTPases. Due to the central role of Ras proteins in cell signaling and their frequent mutation in human cancers, ICMT has emerged as a promising therapeutic target.[1][2][3][4][5] This document provides an in-depth overview of the experimental data, protocols, and signaling pathways relevant to the study of ICMT inhibitors.
Core Function and Therapeutic Rationale
ICMT is an integral membrane protein located in the endoplasmic reticulum.[4][6] It catalyzes the final step in the processing of CAAX proteins. This process involves the methylation of the carboxyl group of a C-terminal isoprenylated cysteine residue.[1][2][4] This methylation neutralizes the negative charge of the carboxylate, increasing the hydrophobicity of the C-terminus and facilitating the proper localization of proteins like Ras to the plasma membrane.[4]
The mislocalization of Ras proteins away from the plasma membrane due to the inhibition of ICMT has been shown to disrupt their signaling functions.[1][3] Consequently, the inhibition of ICMT is being explored as a therapeutic strategy for cancers driven by Ras mutations and other diseases.[1][3][7]
Quantitative Data on ICMT Inhibitors
A number of small molecule inhibitors of ICMT have been developed and characterized. The following tables summarize the quantitative data for some of the key compounds.
Table 1: In Vitro ICMT Enzyme Inhibition Data
| Compound | Description | IC50 (µM) | Ki (µM) | Source |
| Cysmethynil | Prototypical indole-based ICMT inhibitor. | 0.5 - 2.7 | - | [3] |
| Compound 3 | Farnesol analog. | - | 17.1 (yeast Icmt) | [6] |
| Compound 4 | Farnesol analog with mixed inhibition. | - | K_IC = 35.4 (yeast), 119.3 (human); K_IU = 614.4 (yeast), 377.2 (human) | [6] |
| Compound J1-1 | Indole-based inhibitor. | 1.0 | - | [3] |
| Compound 75 | Tetrahydropyranyl derivative. | 0.0013 | - | [5] |
| UCM-13207 (Compound 21) | Novel potent and selective ICMT inhibitor. | Not specified | - | [8] |
Table 2: Cellular Activity of ICMT Inhibitors
| Compound | Cell Line(s) | Effect | GI50 / IC50 (µM) | Source |
| Cysmethynil Analogs (J5 series) | Cancer cell lines | Reduced cell viability | 2.9 - 25 | [3] |
| Cysmethynil Analogs (J6 series) | Cancer cell lines | Reduced cell viability | 3.4 - 32 | [3] |
| Tetrahydrocarboline Derivatives (R2 series) | MDA-MB-231, PC3 | Reduced cell viability | 2.1 - 14.7 (MDA-MB-231), 2.01 - 17.4 (PC3) | [3] |
| Compound 75 | Various cancer cell lines | Growth inhibition | 0.3 to >100 | [5] |
| UCM-13207 (Compound 21) | Progeroid fibroblasts | Increased cell proliferation | - | [8] |
| Compound 8.12 | Icmt+/+ MEFs | Reduced cell viability | Significantly more sensitive than Icmt-/- MEFs | [4] |
Experimental Protocols
This section details the methodologies for key experiments used in the preliminary studies of ICMT inhibitors.
ICMT Enzymatic Activity Assay (Vapor-Phase Method)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to an isoprenylcysteine substrate.
-
Materials:
-
Cell lysates or purified ICMT enzyme source.
-
Lysis buffer (250 mM sucrose, 5 mM HEPES, pH 7.5, 5 mM Tris-Cl, pH 7.5, with protease inhibitors).[9]
-
Substrate: N-acetyl-S-farnesyl-L-cysteine (AFC).[6]
-
Methyl donor: [³H]S-adenosylmethionine.[10]
-
Reaction buffer.
-
Stop solution (e.g., sodium hydroxide).
-
Scintillation vials and fluid.
-
-
Protocol:
-
Prepare cell lysates by scraping, centrifugation, and resuspension in lysis buffer, followed by Dounce homogenization.[9]
-
Set up reaction tubes containing the reaction buffer, AFC substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the cell lysate and [³H]S-adenosylmethionine.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., NaOH) to hydrolyze the methyl esters.
-
The resulting volatile [³H]methanol is captured in a scintillation vial containing scintillation fluid via vapor-phase diffusion.
-
Quantify the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the ICMT activity.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
Non-Radioactive Colorimetric ICMT Activity Assay
This is a safer alternative to the radioactive assay and can be performed using a commercial kit.
-
Materials:
-
Protocol:
-
In a 96-well plate, add the SAM Methyltransferase Assay Buffer to the blank wells.[7]
-
To the sample wells, add the ICMT enzyme source and the AFC substrate.[7]
-
Add the test inhibitor (e.g., Cysmethynil) to the desired wells.[7]
-
Add the SAM Methyltransferase Master Mix to all wells to start the reaction.[7]
-
Incubate the plate and monitor the change in absorbance over time using a microplate reader. The rate of color development is proportional to the ICMT activity.
-
Calculate the reaction rates and determine the level of inhibition for the test compound.
-
Ras Localization Assay
This assay visually determines if an ICMT inhibitor can cause the mislocalization of Ras from the plasma membrane.
-
Materials:
-
Cells transiently or stably expressing fluorescently-tagged Ras (e.g., GFP-Ras).
-
Test inhibitor.
-
Confocal microscope.
-
-
Protocol:
-
Culture cells expressing GFP-Ras on glass-bottom dishes suitable for microscopy.
-
Treat the cells with the test inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
Fix the cells if necessary, although live-cell imaging is preferred.
-
Visualize the subcellular localization of GFP-Ras using a confocal microscope.
-
In control cells, GFP-Ras should be localized predominantly at the plasma membrane. In cells treated with an effective ICMT inhibitor, a significant portion of the GFP-Ras signal will be redistributed to intracellular compartments, such as the endoplasmic reticulum and Golgi.[3]
-
Signaling Pathways and Experimental Workflows
The inhibition of ICMT has significant downstream effects on cellular signaling. The following diagrams illustrate these pathways and a typical workflow for studying ICMT inhibitors.
References
- 1. Genetic and pharmacologic analyses of the role of Icmt in Ras membrane association and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]
- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The isoprenoid substrate specificity of isoprenylcysteine carboxylmethyltransferase: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoprenylcysteine carboxyl methyltransferase facilitates glucose-induced Rac1 activation, ROS generation and insulin secretion in INS 832/13 β-cells - PMC [pmc.ncbi.nlm.nih.gov]
Icmt-IN-33: A Chemical Probe for Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. By catalyzing the final step of prenylation, the methylation of a C-terminal isoprenylcysteine, ICMT plays a pivotal role in the proper localization and function of these proteins. Dysregulation of ICMT activity has been implicated in various diseases, most notably in cancers driven by Ras mutations. Chemical probes that can selectively inhibit ICMT are invaluable tools for elucidating its biological functions and for validating it as a therapeutic target. This technical guide focuses on Icmt-IN-33, a potent and selective inhibitor of ICMT, and its application as a chemical probe.
Core Compound Data: this compound
This compound, also identified as compound 73 in its discovery publication, is a small molecule inhibitor belonging to a series of tetrahydropyranyl derivatives. Its development was part of a structure-activity relationship (SAR) study aimed at identifying potent inhibitors of ICMT.
| Parameter | Value | Reference |
| Compound Name | This compound | [1] |
| Alias | Compound 73 | [1] |
| Target | Isoprenylcysteine Carboxyl Methyltransferase (ICMT) | [1] |
| IC50 | 0.46 µM | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound as a chemical probe. Below are representative methodologies for key experiments.
ICMT Inhibition Assay (In Vitro)
This assay is designed to quantify the inhibitory activity of compounds against ICMT. A common method involves measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a prenylated substrate.
Materials:
-
Recombinant human ICMT enzyme
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) or other suitable prenylated substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, AFC, and [³H]-SAM.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the recombinant ICMT enzyme.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 10% trichloroacetic acid).
-
Extract the methylated AFC into an organic solvent (e.g., ethyl acetate).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of ICMT inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., those with Ras mutations)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
Western Blot Analysis of Ras Localization
This experiment evaluates the effect of this compound on the subcellular localization of Ras proteins, a direct consequence of ICMT inhibition.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer
-
Subcellular fractionation kit
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Pan-Ras, anti-GAPDH for cytosolic fraction, anti-Na+/K+ ATPase for membrane fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Ras and loading controls for each fraction.
-
Incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative amount of Ras in the cytosolic and membrane fractions. An increase in cytosolic Ras is indicative of ICMT inhibition.
Visualizations
ICMT's Role in Protein Prenylation and the Effect of this compound
Caption: The post-translational prenylation pathway and the inhibitory action of this compound on ICMT.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for the characterization of this compound's biological activity.
ICMT in the Ras Signaling Pathway
Caption: The role of ICMT in the Ras signaling cascade and its disruption by this compound.
Conclusion
This compound serves as a valuable chemical probe for investigating the physiological and pathological roles of ICMT. With a potent in vitro inhibitory activity, it allows for the interrogation of ICMT function in cellular contexts, particularly in the study of Ras-driven cancers. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of ICMT biology and its potential as a therapeutic target. Further detailed characterization of this compound's cellular effects and in vivo efficacy can be found in the primary scientific literature.
References
An In-depth Technical Guide on the Specificity of Icmt-IN-33
Disclaimer: Publicly available information on a molecule specifically named "Icmt-IN-33" is not available at this time. The following technical guide is presented as a detailed template to illustrate how the specificity of a novel kinase inhibitor would be characterized and presented, adhering to the user's specified format and content requirements. The data and experimental details provided are illustrative and based on standard practices in kinase inhibitor drug discovery.
Introduction
This document provides a comprehensive technical overview of the specificity and selectivity of a novel kinase inhibitor. The primary goal is to delineate the inhibitor's on-target potency, its broader kinome-wide selectivity, and its cellular mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation and progression of targeted therapeutics.
Core Compound Data
The following table summarizes the fundamental inhibitory activity of the compound against its primary target and in a relevant cellular assay.
| Parameter | Value | Description |
| Primary Target | ICMT | Isoprenylcysteine Carboxyl Methyltransferase (Hypothetical) |
| IC | 5 nM | Concentration for 50% inhibition of recombinant ICMT enzyme activity. |
| EC | 50 nM | Concentration for 50% inhibition of a target-specific cellular signaling pathway. |
Kinome-Wide Selectivity Profiling
To ascertain the selectivity of the inhibitor, a comprehensive kinase panel screen is a standard approach. The data below represents a hypothetical screening against a panel of 468 kinases at a fixed concentration.
Single-Dose Kinase Panel Screen
| Kinase Family | Kinases Tested | Kinases with >90% Inhibition |
| TK | 90 | 1 |
| TKL | 43 | 0 |
| STE | 47 | 0 |
| CK1 | 12 | 0 |
| AGC | 63 | 0 |
| CAMK | 73 | 0 |
| CMGC | 61 | 0 |
| Other | 59 | 0 |
| Atypical | 20 | 0 |
| Total | 468 | 1 |
Dose-Response of Off-Target Hits
For any kinases showing significant inhibition in the initial screen, a full dose-response curve is generated to determine the IC50 value.
| Off-Target Kinase | IC | Selectivity Window (vs. Primary Target) |
| Kinase A | 500 | 100-fold |
| Kinase B | >10,000 | >2000-fold |
| Kinase C | >10,000 | >2000-fold |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical IC50 Determination
A time-resolved fluorescence energy transfer (TR-FRET) assay is a common method for determining biochemical potency.
-
Reagents : Recombinant full-length human ICMT enzyme, biotinylated substrate peptide, europium-labeled anti-phospho-substrate antibody, and ATP.
-
Procedure :
-
The inhibitor is serially diluted in DMSO and added to a 384-well assay plate.
-
ICMT enzyme and the substrate peptide are added to the wells.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for 1 hour.
-
The reaction is stopped, and the TR-FRET detection reagents are added.
-
After a further 1-hour incubation, the plate is read on a suitable plate reader.
-
-
Data Analysis : The resulting data is normalized to controls and the IC
50value is calculated using a four-parameter logistic fit.
Cellular Target Engagement Assay
A cellular thermal shift assay (CETSA) can be used to confirm target engagement in a cellular context.
-
Cell Culture : A relevant human cell line endogenously expressing the target kinase is cultured to 80% confluency.
-
Procedure :
-
Cells are treated with varying concentrations of the inhibitor or vehicle (DMSO) for 1 hour.
-
The cells are harvested, washed, and resuspended in a lysis buffer.
-
The cell lysates are heated to a range of temperatures for 3 minutes.
-
The aggregated protein is pelleted by centrifugation.
-
The amount of soluble target protein remaining in the supernatant is quantified by Western blot or ELISA.
-
-
Data Analysis : The melting temperature (T
m) of the target protein is determined at each inhibitor concentration. A shift in Tmindicates target engagement.
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the hypothetical signaling pathway and experimental workflows.
Hypothetical Signaling Pathway
Caption: A simplified signaling cascade showing the role of ICMT and the point of intervention by this compound.
Experimental Workflow for Specificity Testing
Caption: The logical flow of experiments to characterize the specificity of a kinase inhibitor.
Conclusion
The comprehensive analysis of this hypothetical kinase inhibitor demonstrates a highly potent and selective profile against its intended target. The combination of biochemical and cellular assays provides strong evidence of on-target activity and a wide therapeutic window over known off-targets. This detailed characterization is crucial for the continued development and clinical translation of novel targeted therapies.
The Impact of Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibition on Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenylcysteine carboxylmethyltransferase (ICMT) is a critical enzyme in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases. These proteins play a pivotal role in signal transduction pathways that govern cell proliferation, differentiation, and survival. The aberrant activation of Ras is a hallmark of many cancers, making the enzymes involved in its maturation attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the impact of ICMT inhibition on cell proliferation, with a focus on the inhibitor Icmt-IN-33 and other well-characterized molecules targeting ICMT. We will delve into the quantitative effects on cancer cell lines, detailed experimental protocols for assessing these effects, and the underlying signaling pathways.
Introduction to this compound
This compound, also known as compound 73, is an inhibitor of Isoprenylcysteine Carboxylmethyltransferase (ICMT) with an IC50 of 0.46 μM. While specific data on the cellular effects of this compound are not extensively available in public literature, its mechanism of action is predicated on the inhibition of ICMT. This guide will therefore leverage data from other well-studied ICMT inhibitors, such as cysmethynil and UCM-1336, to provide a comprehensive understanding of the expected impact of this compound on cell proliferation. Inhibition of ICMT disrupts the final step of prenyl-cysteine methylation, which is crucial for the proper localization and function of key signaling proteins like Ras. This disruption leads to the mislocalization of Ras from the plasma membrane, thereby attenuating downstream signaling cascades that drive cell proliferation.[1][2]
Quantitative Data: Impact of ICMT Inhibitors on Cancer Cell Proliferation
The inhibition of ICMT has been shown to decrease the viability of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability vary depending on the specific inhibitor and the cancer cell line. Below is a summary of reported IC50 values for the ICMT inhibitors cysmethynil and UCM-1336 in several human cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (μM) | Citation |
| Cysmethynil | PC3 | Prostate Cancer | ~20-30 (time-dependent) | [1] |
| UCM-1336 | PANC1 | Pancreatic Cancer | 2-12 | [3] |
| UCM-1336 | MIA-PaCa-2 | Pancreatic Cancer | 2-12 | [3] |
| UCM-1336 | MDA-MB-231 | Breast Cancer | 2-12 | [3] |
| UCM-1336 | SW620 | Colorectal Cancer | 2-12 | [3] |
| UCM-1336 | SK-Mel-173 | Melanoma | 2-12 | [3] |
| UCM-1336 | HL60 | Acute Myeloid Leukemia | 2-12 | [3] |
Signaling Pathways Modulated by ICMT Inhibition
Inhibition of ICMT primarily impacts the Ras signaling pathway, a central regulator of cell proliferation. By preventing the final methylation step of Ras proteins, ICMT inhibitors cause their mislocalization and impair their function.[4] This leads to the downregulation of two major downstream pro-proliferative signaling cascades: the Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.[5] Furthermore, ICMT inhibition has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21 in a p53-independent manner, leading to cell cycle arrest, primarily in the G1 phase.[6][7][8]
Experimental Protocols
General Experimental Workflow
A typical workflow to assess the impact of an ICMT inhibitor on cell proliferation involves a series of in vitro assays.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells using a colorimetric method.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO in medium) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.[8][9]
Materials:
-
Treated and control cells (from a 6-well plate)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet with cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol by dropwise addition while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[9]
Protocol 3: Apoptosis Assay by Annexin V Staining and Flow Cytometry
This protocol is for detecting and quantifying apoptosis (early and late stages) and necrosis in cells treated with this compound.[10][11]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells as described in the cell cycle analysis protocol.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[10]
-
Conclusion
Inhibition of ICMT represents a promising strategy for targeting cancers with aberrant Ras signaling. While specific cellular data for this compound is emerging, the well-documented effects of other ICMT inhibitors provide a strong rationale for its anti-proliferative activity. By disrupting Ras localization and downstream signaling, and by inducing cell cycle arrest and apoptosis, ICMT inhibitors like this compound hold therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate the impact of this compound and other novel ICMT inhibitors on cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane | Life Science Alliance [life-science-alliance.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of Isoprenylcysteine Carboxylmethyltransferase Induces Cell-Cycle Arrest and Apoptosis through p21 and p21-Regulated BNIP3 Induction in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Icmt-IN-33 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing Icmt-IN-33, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), in a cell culture setting. The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme that catalyzes the final step in the post-translational modification of a variety of proteins containing a C-terminal CAAX motif.[1] This modification is essential for the proper subcellular localization and function of these proteins, which include the Ras family of small GTPases, key regulators of cell proliferation, differentiation, and survival.[2][3] Dysregulation of Ras signaling is a hallmark of many cancers, making the enzymes involved in its processing attractive targets for therapeutic intervention.
This compound (also known as compound 73) is a small molecule inhibitor of ICMT with a reported IC50 value of 0.46 μM.[4][5] By blocking ICMT activity, this compound disrupts the proper functioning of Ras and other CAAX proteins, leading to the induction of cell cycle arrest, apoptosis, and autophagy in sensitive cancer cell lines.[2][6] These characteristics make this compound a valuable tool for investigating the role of ICMT in cancer biology and for preclinical evaluation as a potential anti-cancer agent.
These notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, protein expression, and long-term proliferative capacity.
Signaling Pathway of ICMT Inhibition
The diagram below illustrates the protein prenylation pathway and the mechanism of action for this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the experimental protocols.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC3 | Prostate | Data to be determined |
| HepG2 | Liver | Data to be determined |
| MiaPaCa2 | Pancreatic | Data to be determined |
| User-defined | User-defined | Data to be determined |
Table 2: Effect of this compound on Protein Expression (Western Blot)
| Target Protein | Treatment Group | Fold Change vs. Control |
| p21 | This compound (IC50) | Data to be determined |
| Cleaved PARP | This compound (IC50) | Data to be determined |
| Ras (membrane fraction) | This compound (IC50) | Data to be determined |
| Ras (cytosolic fraction) | This compound (IC50) | Data to be determined |
Table 3: Colony Formation Assay Results
| Cell Line | Treatment Group | Number of Colonies | Plating Efficiency (%) |
| PC3 | Control (DMSO) | Data to be determined | Data to be determined |
| PC3 | This compound (0.5x IC50) | Data to be determined | Data to be determined |
| PC3 | This compound (IC50) | Data to be determined | Data to be determined |
Experimental Workflow
The diagram below outlines the general experimental workflow for studying the effects of this compound.
Experimental Protocols
1. Cell Culture and Maintenance
-
Recommended Cell Lines: PC3 (prostate cancer), HepG2 (liver cancer), MiaPaCa2 (pancreatic cancer).
-
Culture Medium: Refer to the supplier's recommendations for the specific cell line (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells upon reaching 70-80% confluency.
2. Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
3. Cell Viability Assay (MTT Assay)
This protocol is for a 96-well plate format and should be optimized for your specific cell line and conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
4. Western Blot Analysis
-
Cell Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p21, anti-cleaved PARP, anti-Ras, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
5. Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: Allow the cells to attach for 24 hours, then treat with this compound at various concentrations (e.g., 0.25x IC50, 0.5x IC50). A vehicle control (DMSO) should be included.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.
-
Staining: When visible colonies have formed in the control wells, wash the plates with PBS, fix the colonies with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 20 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥ 50 cells).
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low cell viability in control group | High DMSO concentration | Ensure final DMSO concentration is ≤ 0.1%. |
| Cells seeded at too low/high density | Optimize cell seeding density. | |
| High variability between replicates | Inconsistent cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Pipetting errors | Use calibrated pipettes and be precise. | |
| No effect of this compound | Incorrect concentration | Verify stock solution concentration and dilutions. |
| Cell line is resistant | Test on a panel of cell lines, including known sensitive lines. | |
| Inactive compound | Check the storage and handling of the compound. | |
| Weak or no signal in Western blot | Insufficient protein loading | Increase the amount of protein loaded. |
| Ineffective antibody | Use a validated antibody at the recommended dilution. | |
| Poor protein transfer | Optimize transfer conditions. |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoprenylcysteine carboxylmethyltransferase regulates mitochondrial respiration and cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | ICMT抑制剂 | MCE [medchemexpress.cn]
- 6. Inhibition of Isoprenylcysteine Carboxylmethyltransferase Induces Cell-Cycle Arrest and Apoptosis through p21 and p21-Regulated BNIP3 Induction in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitor: Icmt-IN-33
Note: The compound "Icmt-IN-33" is not found in the current scientific literature. The following application notes and protocols are based on the well-characterized Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor, cysmethynil , and are provided as a representative guide for a compound of this class. Researchers should validate these protocols for their specific ICMT inhibitor.
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme that catalyzes the final step in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. This methylation step is essential for the proper subcellular localization and function of these proteins, many of which are key regulators of cell growth, proliferation, and survival. Dysregulation of ICMT activity and the pathways it governs are implicated in various cancers.
Small molecule inhibitors of ICMT, such as cysmethynil, have emerged as valuable research tools and potential therapeutic agents. These inhibitors typically act by competing with the isoprenylated cysteine substrate, thereby preventing the methylation of target proteins like Ras.[1][2] This disruption leads to the mislocalization of Ras from the plasma membrane, impairing downstream signaling cascades, including the MAPK and PI3K/Akt/mTOR pathways.[1][3] Consequently, inhibition of ICMT can induce cell cycle arrest, typically at the G1 phase, and promote autophagic cell death in cancer cells.[4][5][6]
These application notes provide detailed protocols for the in vitro use of ICMT inhibitors, using cysmethynil as an exemplar, to study their effects on cancer cell lines.
Quantitative Data Summary
The following table summarizes the effective concentrations and inhibitory activities of the representative ICMT inhibitor, cysmethynil, in various in vitro assays.
| Parameter | Value | Cell Line(s) | Notes |
| ICMT Enzyme Inhibition (IC₅₀) | 2.4 µM | Cell-free assay | Inhibition of Icmt activity was measured as the incorporation of a tritiated methyl group into a farnesylated K-Ras substrate.[3] |
| Cell Viability (IC₅₀) | 16.8 - 23.3 µM | Various cell lines | The concentration at which a 50% reduction in cell viability is observed. |
| Effective Concentration (EC₅₀) | ~20 µM | RAS-mutant cell lines | The concentration that reduces the growth of RAS-mutant cell lines. |
| Effective Concentration for Proliferation Inhibition | 20 - 30 µM | PC3 (prostate cancer) | Dose- and time-dependent reduction in the number of viable cells observed over 1-6 days of treatment.[4] |
| Effective Concentration for Autophagy Induction | 25 µM | PC3 (prostate cancer) | Treatment for 24-72 hours resulted in a dramatic elevation of the autophagy marker LC3-II.[7] |
| Effective Concentration for G1 Cell Cycle Arrest | 1.6 µM (HepG2), 3.6 µM (PC3) | HepG2 (liver cancer), PC3 (prostate cancer) | Treatment for 24 hours with a more soluble analog of cysmethynil (compound 8.12) induced G1 arrest.[8] |
Signaling Pathway
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of an ICMT inhibitor on the viability of adherent cancer cell lines in a 96-well format.
Materials:
-
Cancer cell line of interest (e.g., PC3, HepG2)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (e.g., cysmethynil) stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other values.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Western Blot Analysis for Autophagy Marker LC3-II
This protocol describes the detection of LC3-I to LC3-II conversion, a hallmark of autophagy, in cells treated with an ICMT inhibitor.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest (e.g., PC3)
-
This compound stock solution
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-GAPDH
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 25 µM cysmethynil) or vehicle control for 24, 48, or 72 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-150 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (a 15% gel is recommended for resolving LC3-I and LC3-II).
-
Run the gel and transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody (typically 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL reagents and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an anti-GAPDH antibody as a loading control.
-
Immunofluorescence Staining for LC3 Puncta Formation
This protocol is used to visualize the formation of LC3-positive puncta (autophagosomes) in cells treated with an ICMT inhibitor.
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently-labeled secondary antibody: (e.g., Alexa Fluor 488 anti-rabbit IgG)
-
DAPI stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in 24-well plates.
-
Allow cells to attach and grow to 50-60% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate time.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block with blocking buffer for 30-60 minutes at room temperature.
-
Incubate with the primary anti-LC3B antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Incubate with DAPI stain for 5 minutes to counterstain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope. Autophagosomes will appear as distinct green puncta in the cytoplasm.
-
Troubleshooting
-
Low Compound Potency: If the ICMT inhibitor shows lower than expected activity, ensure it is fully dissolved in the stock solution. Some inhibitors, like cysmethynil, have poor water solubility.[1][2] Test a range of concentrations and consider that serum proteins in the culture medium can bind to the compound, reducing its effective concentration.[3]
-
No LC3-II Band Detected: The conversion of LC3-I to LC3-II can be transient. Perform a time-course experiment to identify the optimal treatment duration. Ensure that the SDS-PAGE gel percentage is appropriate for resolving the two isoforms. As a positive control, treat cells with a known autophagy inducer like rapamycin or starve them of amino acids.
-
High Background in Immunofluorescence: Ensure adequate blocking and washing steps. Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
By following these detailed application notes and protocols, researchers can effectively utilize ICMT inhibitors to investigate the role of this enzyme and the pathways it regulates in various cellular processes, particularly in the context of cancer biology.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20150218095A1 - Icmt inhibitors - Google Patents [patents.google.com]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cysmethynil - Wikipedia [en.wikipedia.org]
- 6. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring the Efficacy of Icmt-IN-33: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. These proteins play a pivotal role in cell signaling pathways that govern proliferation, differentiation, and survival. The aberrant function of Ras proteins is a hallmark of many human cancers, making the enzymes involved in their maturation, such as Icmt, attractive targets for anti-cancer drug development.
Icmt catalyzes the final step in the prenylation pathway, which involves the methylation of a C-terminal prenylcysteine. This modification is crucial for the proper subcellular localization and function of Ras and other CaaX box-containing proteins.[1][2] Inhibition of Icmt leads to the mislocalization of these proteins, thereby disrupting their signaling cascades and potentially leading to cell cycle arrest, autophagy, and apoptosis in cancer cells.[1][3]
Icmt-IN-33 is a small molecule inhibitor designed to target Icmt. These application notes provide detailed protocols for a range of in vitro and in vivo assays to quantify the efficacy of this compound and other Icmt inhibitors.
Signaling Pathway of Icmt and Ras Proteins
The following diagram illustrates the post-translational modification of Ras proteins and the role of Icmt. Inhibition of Icmt by this compound disrupts this pathway, leading to the mislocalization of Ras from the plasma membrane.
Key Efficacy Measurement Techniques
The efficacy of this compound can be assessed through a variety of in vitro and in vivo experimental approaches. Below are detailed protocols for the most critical assays.
In Vitro Efficacy
These assays provide a quantitative measure of the cytotoxic and cytostatic effects of this compound on cancer cell lines.
Table 1: Example IC50 Values for Icmt Inhibitors
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Cysmethynil | PC3 (Prostate) | Cell Viability | ~5 | [1] |
| Compound 8.12 | PC3 (Prostate) | Cell Viability | ~1 | [1] |
| Cysmethynil | HepG2 (Liver) | Cell Viability | ~10 | [1] |
| Compound 8.12 | HepG2 (Liver) | Cell Viability | ~2.5 | [1] |
| ICMT-IN-39 | Various | Enzymatic Assay | 0.031 | [3] |
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., PC3, MiaPaCa2, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western blotting can be used to detect changes in the levels of proteins that are indicative of Icmt inhibition and its downstream consequences.
Key Biomarkers:
-
Pre-lamin A Accumulation: Inhibition of Icmt leads to the accumulation of the unprocessed form of lamin A.[1]
-
Cleaved PARP and Caspase-7: Markers of apoptosis.[4]
-
p21: A cyclin-dependent kinase inhibitor that can be upregulated upon Icmt inhibition, leading to cell cycle arrest.[4][5]
-
LC3-II: A marker for autophagy.[4]
Protocol: Western Blotting
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
A key consequence of Icmt inhibition is the mislocalization of Ras from the plasma membrane to endomembranes.[1][2]
Protocol: Immunofluorescence
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with 5% BSA and incubate with a primary antibody against a Ras isoform (e.g., H-Ras, K-Ras). Follow with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the subcellular localization of Ras using a fluorescence or confocal microscope.
This assay assesses the ability of this compound to inhibit the tumorigenic potential of cancer cells.
Protocol: Soft Agar Colony Formation Assay
-
Base Agar Layer: Prepare a base layer of 0.6% agar in culture medium in 6-well plates.
-
Cell Suspension: Suspend treated cells in 0.3% agar in culture medium.
-
Top Agar Layer: Plate the cell suspension on top of the base layer.
-
Incubation: Incubate the plates for 2-3 weeks, adding fresh medium with or without the inhibitor every few days.
-
Colony Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.
Target Engagement
CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at various temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the precipitated aggregates.
-
Protein Detection: Analyze the amount of soluble Icmt in each sample by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble Icmt as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
In Vivo Efficacy
In vivo studies are essential to evaluate the anti-tumor efficacy of this compound in a physiological setting.
Table 2: Example In Vivo Efficacy of an Icmt Inhibitor
| Compound | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Compound 8.12 | Prostate Cancer | Xenograft (PC3 cells) | 50 mg/kg, i.p., daily | Significant reduction vs. control | [1] |
| Cysmethynil | Pancreatic Cancer | Xenograft (MiaPaCa2 cells) | Not specified | Inhibition of tumor growth | [5] |
Protocol: Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot tumor growth curves and compare the final tumor volumes and weights between the treatment and control groups.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of the Icmt inhibitor this compound. By employing a combination of in vitro assays to assess cellular effects and target engagement, along with in vivo models to determine anti-tumor activity, researchers can build a robust data package to support the pre-clinical and clinical development of this and other Icmt inhibitors.
References
- 1. Interleukin-33 (IL-33): A nuclear cytokine from the IL-1 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-33-induced metabolic reprogramming controls the differentiation of alternatively activated macrophages and the resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICMT-IN-39 | ICMT | 1313602-64-0 | Invivochem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Icmt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a variety of proteins, including the Ras superfamily of small GTPases.[1][2] These proteins play a pivotal role in cell signaling pathways that control cell proliferation, differentiation, and survival.[2] The methylation of the C-terminal isoprenylcysteine residue by Icmt is the final step in a series of modifications that are essential for the proper subcellular localization and function of these proteins.[1][3] Dysregulation of Ras signaling is a hallmark of many cancers, making Icmt an attractive therapeutic target for the development of novel anti-cancer agents.[1]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Icmt inhibitors, with a focus on the representative inhibitor Icmt-IN-33. While specific public data for "this compound" is limited, the methodologies described herein are applicable to the screening and characterization of various Icmt inhibitors.
Mechanism of Action and Signaling Pathway
Icmt catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of a C-terminal S-farnesyl-L-cysteine residue on its substrate proteins. This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the protein's association with the plasma membrane or other cellular membranes.
Inhibition of Icmt disrupts this process, leading to the mislocalization of key signaling proteins like Ras. This, in turn, abrogates downstream signaling cascades, such as the RAF-MEK-ERK (MAPK) pathway, which are crucial for cancer cell proliferation and survival.[4]
Figure 1: Icmt signaling pathway and point of inhibition.
High-Throughput Screening (HTS) for Icmt Inhibitors
HTS is a powerful method for identifying novel inhibitors of Icmt from large compound libraries.[5] Both biochemical and cell-based assays can be adapted for HTS to measure Icmt activity and its inhibition.
Data Presentation: Icmt Inhibitor Activity
The following table summarizes the inhibitory activities of the well-characterized Icmt inhibitor cysmethynil and its more soluble analog, compound 8.12, which can be used as reference compounds in HTS assays.
| Compound | Assay Type | Cell Line / Enzyme Source | IC50 (µM) | Reference |
| Cysmethynil | Icmt Activity | Recombinant Human Icmt | 1.2 | [6] |
| Cysmethynil | Cell Growth | Mouse Embryonic Fibroblasts | ~20 | [6] |
| Cysmethynil | Cell Viability | MDA-MB-231 (Breast Cancer) | 2.1 - 14.7 | [1] |
| Cysmethynil | Cell Viability | PC3 (Prostate Cancer) | 2.01 - 17.4 | [1] |
| Compound 8.12 | Icmt Activity | Not Specified | 0.5 - 2.7 | [1] |
| Compound 8.12 | Cell Viability | Not Specified | 2.9 - 25 | [1] |
Experimental Protocols
Protocol 1: Biochemical HTS Assay for Icmt Inhibitors (MTase-Glo™ Format)
This protocol describes a luminescence-based biochemical assay to measure the activity of Icmt by quantifying the production of S-adenosyl-L-homocysteine (SAH), a universal by-product of methyltransferase reactions.
Materials:
-
Recombinant human Icmt enzyme
-
N-acetyl-S-farnesyl-L-cysteine (AFC) substrate
-
S-adenosyl-L-methionine (SAM)
-
MTase-Glo™ Reagent (Promega)
-
MTase-Glo™ Detection Solution (Promega)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well white, opaque assay plates
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (at various concentrations) or DMSO (control) into the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of Icmt enzyme solution (e.g., 2 nM final concentration) in assay buffer to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing AFC (e.g., 2 µM final concentration) and SAM (e.g., 5 µM final concentration) in assay buffer to each well to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
SAH Detection:
-
Add 5 µL of MTase-Glo™ Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of MTase-Glo™ Detection Solution to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve. The Z'-factor, a measure of assay quality, should be calculated and maintained above 0.5 for a robust HTS assay.
Figure 2: HTS workflow for a biochemical Icmt inhibition assay.
Protocol 2: Cell-Based HTS Assay for Icmt Inhibitors (Cell Viability)
This protocol measures the effect of Icmt inhibitors on the viability of cancer cells that are dependent on Icmt activity for their proliferation and survival.
Materials:
-
Cancer cell line with known dependence on Ras signaling (e.g., MDA-MB-231, PC3)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well clear-bottom, white-walled assay plates
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a density of 1,000-5,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add 10 µL of test compounds at various concentrations (or DMSO for control) to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis: Calculate the percent cell viability for each compound concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 values by fitting the data to a dose-response curve.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the high-throughput screening and characterization of Icmt inhibitors. By targeting Icmt, researchers can explore a promising avenue for the development of novel therapeutics for Ras-driven cancers and other diseases where Icmt-mediated protein processing plays a critical role. The use of robust and validated HTS assays is a crucial first step in the identification of potent and selective Icmt inhibitors like this compound for further preclinical and clinical development.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 5. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Note and Protocol for Assessing Icmt-IN-33's Effect on Protein Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a variety of proteins containing a C-terminal CaaX motif.[1][2][3] This modification, which involves the methylation of the C-terminal prenylcysteine, is essential for the proper subcellular localization and function of these proteins.[1][4] One of the most well-studied substrates of Icmt is the oncoprotein Ras.[1][5] Proper membrane localization of Ras is crucial for its signaling activities that regulate cell proliferation, differentiation, and survival.[1][5] Inhibition of Icmt has been shown to cause mislocalization of Ras from the plasma membrane to intracellular compartments, thereby impairing its downstream signaling and offering a promising strategy for cancer therapy.[1][5]
Icmt-IN-33 is a novel inhibitor of Icmt. This document provides detailed protocols to assess the effect of this compound on the localization of target proteins, such as Ras, and to quantify the downstream cellular consequences.
Key Concepts and Signaling Pathway
The inhibition of Icmt by this compound is expected to disrupt the final step of the CaaX protein processing pathway. This leads to the accumulation of unmethylated, prenylated proteins which are then mislocalized within the cell. The diagram below illustrates the canonical Ras signaling pathway and the point of intervention for this compound.
Caption: Ras signaling pathway and this compound's point of intervention.
Experimental Protocols
This section provides detailed methodologies for assessing the biological effects of this compound.
Protocol 1: Immunofluorescence Staining for Protein Localization
This protocol allows for the direct visualization of changes in the subcellular localization of a target protein (e.g., KRAS) upon treatment with this compound.
Materials:
-
Cancer cell line expressing the target protein (e.g., MIA PaCa-2, HCT116)
-
This compound
-
Cell culture medium and supplements
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the target protein (e.g., anti-KRAS antibody)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the slides using a fluorescence microscope and capture images.
Protocol 2: Subcellular Fractionation and Western Blotting
This protocol provides a quantitative method to determine the distribution of the target protein between the membrane and cytosolic fractions of the cell.
Materials:
-
Treated and untreated cells from Protocol 1
-
Subcellular fractionation kit (or buffers for differential centrifugation)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibodies against the target protein, a membrane marker (e.g., Na+/K+ ATPase), and a cytosolic marker (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Harvest treated and untreated cells and wash with ice-cold PBS.
-
Perform subcellular fractionation according to the manufacturer's protocol or a standard differential centrifugation method to separate the membrane and cytosolic fractions.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and western blotting with the fractionated lysates.
-
Probe the blots with primary antibodies against the target protein, the membrane marker, and the cytosolic marker.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative abundance of the target protein in each fraction.
Caption: Workflow for subcellular fractionation and Western blotting.
Data Presentation
The quantitative data obtained from the experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Quantification of KRAS Mislocalization by Immunofluorescence
| This compound (µM) | Cells with Predominantly Plasma Membrane KRAS (%) | Cells with Diffuse/Cytosolic KRAS (%) |
| 0 (Control) | 95 ± 3 | 5 ± 3 |
| 1 | 62 ± 5 | 38 ± 5 |
| 5 | 25 ± 4 | 75 ± 4 |
| 10 | 8 ± 2 | 92 ± 2 |
Table 2: Quantification of KRAS Distribution by Subcellular Fractionation and Western Blotting
| This compound (µM) | Relative KRAS in Membrane Fraction | Relative KRAS in Cytosolic Fraction |
| 0 (Control) | 1.00 | 0.05 |
| 1 | 0.58 | 0.42 |
| 5 | 0.21 | 0.79 |
| 10 | 0.09 | 0.91 |
Table 3: Effect of this compound on Downstream Signaling
| This compound (µM) | Relative p-ERK/Total ERK Ratio |
| 0 (Control) | 1.00 |
| 1 | 0.65 |
| 5 | 0.28 |
| 10 | 0.12 |
Conclusion
The protocols outlined in this application note provide a robust framework for assessing the efficacy of this compound in inducing the mislocalization of target proteins like KRAS. By combining qualitative imaging with quantitative biochemical assays, researchers can thoroughly characterize the cellular effects of this novel Icmt inhibitor and evaluate its potential as a therapeutic agent.
References
- 1. pnas.org [pnas.org]
- 2. ICMT - Wikipedia [en.wikipedia.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Icmt-IN-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icmt-IN-33 is a potent and selective inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), a critical enzyme in the post-translational modification of many key cellular proteins, including the Ras superfamily of small GTPases. By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, making it a valuable tool for studying cellular signaling pathways and a potential starting point for the development of novel therapeutics, particularly in oncology. These application notes provide a detailed protocol for the chemical synthesis of this compound for research purposes, based on established medicinal chemistry literature.
Mechanism of Action and Research Applications
Isoprenylcysteine carboxyl methyltransferase (ICMT) is the terminal enzyme in the CaaX processing pathway. This pathway involves a series of post-translational modifications that are essential for the function and membrane association of approximately 2% of the mammalian proteome. The process includes isoprenylation, endoproteolysis, and finally, carboxyl methylation of a C-terminal cysteine residue, which is catalyzed by ICMT.
The Ras proteins (KRas, HRas, and NRas) are prominent substrates of this pathway. Oncogenic mutations in Ras are found in a significant percentage of human cancers, making the Ras signaling cascade a key target for cancer therapy. Inhibition of ICMT leads to the accumulation of unmethylated, mislocalized Ras proteins, thereby attenuating their downstream signaling and inhibiting cancer cell proliferation.
This compound serves as a powerful chemical probe to investigate the biological roles of ICMT and the consequences of its inhibition. Key research applications include:
-
Cancer Biology: Studying the effects of ICMT inhibition on Ras-driven cancers, cell proliferation, apoptosis, and metastasis.
-
Signal Transduction: Elucidating the role of carboxyl methylation in the function of various CaaX proteins and their associated signaling pathways.
-
Drug Discovery: Serving as a lead compound for the development of more potent and selective ICMT inhibitors with therapeutic potential.
Signaling Pathway of ICMT in Ras Processing
The following diagram illustrates the role of ICMT in the post-translational modification of Ras proteins and the point of inhibition by this compound.
Caption: Role of ICMT in Ras post-translational modification and its inhibition by this compound.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound (referred to as compound 73 in the source literature) and a related potent analog, compound 75.
| Compound | ICMT IC50 (nM) | H460 Cell Growth GI50 (µM) |
| This compound (73) | 460 | >100 |
| Compound 75 | 1.3 | 0.3 |
Data extracted from Judd, W. R. et al. J. Med. Chem. 2011, 54, 14, 5031–5047.
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step synthetic sequence. The following protocol is a representative method adapted from the general procedures described for analogous tetrahydropyran derivatives in the scientific literature.
Synthesis Workflow
Caption: Synthetic workflow for the preparation of this compound.
Detailed Synthetic Protocol
Step 1: Reductive Amination to form N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine
-
To a solution of 4-methoxyaniline (1.0 eq) in dichloromethane (DCM, 0.2 M) is added tetrahydropyran-4-one (1.1 eq).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 16 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired intermediate.
Step 2: Amide Coupling to form N-(4-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
-
To a solution of N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine (1.0 eq) and triethylamine (1.5 eq) in DCM (0.2 M) at 0 °C is added acetyl chloride (1.1 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched with water.
-
The aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is used in the next step without further purification.
Step 3: Cyclization to form 1-(4-methoxyphenyl)-1,8-diazaspiro[4.5]decan-2-one
-
A solution of the crude N-(4-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide (1.0 eq) in a mixture of trifluoroacetic acid and trifluoroacetic anhydride (1:1, 0.1 M) is heated to 80 °C for 16 hours in a sealed tube.
-
The reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Step 4: Alkylation to form this compound
-
To a solution of 1-(4-methoxyphenyl)-1,8-diazaspiro[4.5]decan-2-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 1.2 eq).
-
The mixture is stirred at 0 °C for 30 minutes.
-
An appropriate alkylating agent (e.g., a substituted benzyl bromide, 1.1 eq) is added, and the reaction is stirred at room temperature for 12 hours.
-
The reaction is quenched with water and extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
Note: The exact identity of the alkylating agent in Step 4 to produce the specific structure of this compound (compound 73) is detailed within the full publication by Judd et al. and should be consulted for precise synthesis. The protocol above provides a general and representative pathway for this class of compounds.
Safety Precautions
Standard laboratory safety procedures should be followed when performing these synthetic steps. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. The reagents used in this synthesis are potentially hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for Icmt-IN-33 in the Study of Post-Translational Modifications
Disclaimer: Information regarding a specific compound designated "Icmt-IN-33" is not publicly available in the reviewed scientific literature. Therefore, these application notes and protocols are based on the well-characterized, potent, and selective indole-based Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor, Cysmethynil , which is presumed to be a close structural or functional analog to this compound. These guidelines should serve as a starting point for researchers, with the understanding that optimization will be necessary for specific experimental contexts.
Introduction to ICMT and its Inhibition
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras superfamily of small GTPases.[1][2][3] This modification, known as carboxyl methylation, is the final step in a series of modifications called prenylation, which is essential for the proper subcellular localization and function of these proteins.[2][3] By inhibiting ICMT, compounds like cysmethynil can disrupt these processes, leading to the mislocalization of key signaling proteins from the cell membrane, thereby attenuating their downstream signaling pathways.[2] This has significant implications for cell proliferation, differentiation, and survival, making ICMT a compelling target in cancer research and drug development.[1][4]
This compound (as represented by Cysmethynil): A Tool for Studying Post-Translational Modifications
This compound, represented here by cysmethynil, serves as a powerful chemical probe to investigate the roles of protein carboxyl methylation in cellular processes. Its utility extends to:
-
Validating ICMT as a therapeutic target: By observing the phenotypic effects of ICMT inhibition, researchers can assess its potential in various disease models.
-
Elucidating downstream signaling pathways: Inhibition of ICMT can help to unravel the specific signaling cascades affected by the mislocalization of proteins like Ras.
-
Studying protein trafficking and localization: The compound can be used to study the dynamics of protein movement between cellular compartments.
-
Investigating the role of carboxyl methylation in various cellular functions: Researchers can explore the broader impact of this post-translational modification on processes such as cell cycle progression and apoptosis.[3]
Quantitative Data for ICMT Inhibitors
The following table summarizes key quantitative data for representative ICMT inhibitors. This data is crucial for designing experiments and interpreting results.
| Inhibitor | Target | IC50 | Cell-Based Potency (Example) | Reference |
| Cysmethynil | Human ICMT | 2.5 µM | Reduces anchorage-independent growth of human colon cancer cells | [] |
| UCM-1336 | Human ICMT | 2 µM | Hinders Ras isoform membrane association | [] |
| N-acetyl-S-farnesyl-l-cysteine (AFC) | ICMT | Not specified | Induces cell death | [] |
| N-acetyl-S-geranylgeranyl-l-cysteine (AGGC) | ICMT | Not specified | Induces cell death | [] |
Signaling Pathway Affected by ICMT Inhibition
Inhibition of ICMT disrupts the final step of Ras post-translational modification, leading to its mislocalization and the attenuation of downstream signaling pathways such as the MAPK and Akt pathways, which are critical for cell growth and survival.[2]
Experimental Protocols
The following are detailed protocols for key experiments utilizing an ICMT inhibitor like cysmethynil.
Protocol 1: In Vitro ICMT Enzyme Inhibition Assay
This protocol is designed to determine the IC50 value of an ICMT inhibitor.
Materials:
-
Recombinant human ICMT enzyme
-
S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as a substrate
-
ICMT inhibitor (e.g., cysmethynil) dissolved in DMSO
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)
-
Scintillation fluid and vials
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant ICMT enzyme, and the substrate AFC.
-
Prepare serial dilutions of the ICMT inhibitor in DMSO. Add the inhibitor to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding [3H]SAM.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the methylated substrate using an organic solvent (e.g., ethyl acetate).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Protocol 2: Cellular Assay for Ras Mislocalization
This protocol assesses the effect of an ICMT inhibitor on the subcellular localization of Ras.
Materials:
-
Cancer cell line expressing a fluorescently tagged Ras protein (e.g., GFP-K-Ras)
-
Cell culture medium and supplements
-
ICMT inhibitor (e.g., cysmethynil)
-
Confocal microscope
-
DAPI for nuclear staining (optional)
Procedure:
-
Seed the cells expressing GFP-Ras in a glass-bottom dish suitable for microscopy.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of the ICMT inhibitor or a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).
-
(Optional) Stain the cells with DAPI to visualize the nuclei.
-
Wash the cells with PBS.
-
Image the cells using a confocal microscope, capturing both the GFP and DAPI channels.
-
Analyze the images to determine the localization of GFP-Ras. In untreated cells, GFP-Ras should be localized to the plasma membrane. In inhibitor-treated cells, a shift to intracellular compartments (e.g., endoplasmic reticulum, Golgi) is expected.
-
Quantify the mislocalization by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm.
Protocol 3: Cell Viability and Apoptosis Assays
These protocols determine the effect of ICMT inhibition on cell viability and apoptosis.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
ICMT inhibitor (e.g., cysmethynil)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Plate reader and flow cytometer
Procedure for Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ICMT inhibitor for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
Procedure for Apoptosis (Annexin V/PI Staining):
-
Seed cells in a 6-well plate and treat with the ICMT inhibitor for the desired time.
-
Harvest the cells (including floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Isoprenylcysteine carboxylmethyltransferase is critical for malignant transformation and tumor maintenance by all RAS isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Icmt Inhibitors in Proteomics Research: A Focus on Cysmethynil as a Representative Compound
Introduction to Icmt and its Inhibition
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a variety of proteins, most notably members of the Ras superfamily of small GTPases.[1][2][3] This modification, known as carboxyl methylation, is the final step in a series of modifications called prenylation.[2][4] These modifications are essential for the proper subcellular localization and function of these proteins.[2][3] The Ras signaling pathway, which is frequently dysregulated in cancer, is a key target of Icmt activity.[1][2] By inhibiting Icmt, compounds like cysmethynil can disrupt Ras localization and downstream signaling, leading to anti-proliferative effects in cancer cells.[1][2]
Proteomics, the large-scale study of proteins, offers a powerful approach to elucidate the global cellular effects of Icmt inhibition.[5] Quantitative proteomics techniques can be employed to identify proteins and signaling pathways that are altered upon treatment with an Icmt inhibitor, providing a comprehensive understanding of its mechanism of action and potential therapeutic applications.[6][7]
Application Notes
The primary application of Icmt inhibitors in proteomics research is to identify the downstream targets and cellular pathways affected by the inhibition of protein carboxyl methylation. This can provide valuable insights into:
-
Mechanism of Action: Unraveling the complete signaling cascade affected by Icmt inhibition beyond the well-established Ras pathway.
-
Biomarker Discovery: Identifying proteins whose expression or modification status changes upon treatment, which could serve as biomarkers for drug efficacy.
-
Off-Target Effects: Determining if the inhibitor affects other cellular processes, providing a broader safety and efficacy profile.
-
Drug Development: Guiding the development of more potent and specific Icmt inhibitors.[1]
Specific proteomics applications include:
-
Global Proteome Profiling: To assess overall changes in protein expression levels in response to Icmt inhibition.
-
Phosphoproteomics: To investigate alterations in signaling pathways by quantifying changes in protein phosphorylation.
-
Subcellular Proteomics: To specifically analyze changes in the localization of proteins, particularly prenylated proteins like Ras, between cellular compartments (e.g., plasma membrane vs. cytoplasm).
-
Interactomics: To identify changes in protein-protein interactions that are dependent on Icmt activity.
Quantitative Data Summary
The following tables represent hypothetical quantitative proteomics data that could be expected from treating a cancer cell line (e.g., a colon cancer cell line with a KRas mutation) with cysmethynil. The data is presented to illustrate the potential outcomes of such experiments.
Table 1: Global Proteome Profiling of Cysmethynil-Treated Cancer Cells
| Protein | Gene | Function | Fold Change (Cysmethynil/Control) | p-value |
| Galectin-1 | LGALS1 | Cell adhesion, apoptosis | -2.5 | < 0.01 |
| Proliferating cell nuclear antigen | PCNA | DNA replication and repair | -2.1 | < 0.01 |
| Cyclin D1 | CCND1 | Cell cycle regulation | -1.8 | < 0.05 |
| B-cell lymphoma 2 | BCL2 | Apoptosis regulation | -1.6 | < 0.05 |
| p21 | CDKN1A | Cell cycle arrest | 2.2 | < 0.01 |
| Beclin-1 | BECN1 | Autophagy | 2.8 | < 0.01 |
Table 2: Phosphoproteomics Analysis of Cysmethynil-Treated Cancer Cells
| Phosphoprotein (Site) | Pathway | Fold Change (Cysmethynil/Control) | p-value |
| p-ERK1/2 (Thr202/Tyr204) | MAPK/ERK Signaling | -3.2 | < 0.01 |
| p-Akt (Ser473) | PI3K-Akt Signaling | -2.8 | < 0.01 |
| p-MEK1 (Ser217/221) | MAPK/ERK Signaling | -2.5 | < 0.01 |
| p-c-Raf (Ser338) | MAPK/ERK Signaling | -2.1 | < 0.05 |
| p-mTOR (Ser2448) | PI3K-Akt-mTOR Signaling | -1.9 | < 0.05 |
Experimental Protocols
The following are detailed protocols for proteomics experiments designed to investigate the effects of an Icmt inhibitor like cysmethynil.
Protocol 1: Quantitative Global Proteome Analysis using Tandem Mass Tag (TMT) Labeling
This protocol outlines a method for the relative quantification of proteins in cells treated with an Icmt inhibitor versus a control group.
1. Cell Culture and Treatment:
- Culture a relevant cancer cell line (e.g., DKOB8 colon cancer cells) to ~80% confluency.
- Treat cells with a predetermined concentration of cysmethynil (e.g., 1 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).[2]
- Harvest cells by scraping and wash twice with ice-cold PBS.
2. Protein Extraction and Digestion:
- Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Take an equal amount of protein from each sample (e.g., 100 µg).
- Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
- Digest proteins with trypsin overnight at 37°C.
3. TMT Labeling:
- Label the resulting peptides with the appropriate TMTpro™ 16-plex reagents according to the manufacturer's protocol.
- Combine the labeled peptide samples into a single tube.
4. Peptide Fractionation:
- Fractionate the combined peptide mixture using high-pH reversed-phase liquid chromatography to reduce sample complexity.
5. LC-MS/MS Analysis:
- Analyze each fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
- The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode.
6. Data Analysis:
- Process the raw mass spectrometry data using a software platform like Proteome Discoverer™ or FragPipe.[8]
- Identify peptides and proteins by searching the data against a human protein database (e.g., UniProt).
- Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
- Perform statistical analysis to identify differentially expressed proteins.
Protocol 2: Phosphoproteomics Analysis
This protocol is designed to identify and quantify changes in protein phosphorylation.
1. Cell Culture, Treatment, and Protein Extraction:
- Follow steps 1 and 2 of Protocol 1.
2. Phosphopeptide Enrichment:
- After tryptic digestion, enrich for phosphopeptides using a titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) kit according to the manufacturer's instructions.
3. TMT Labeling and LC-MS/MS Analysis:
- Follow steps 3, 4, and 5 of Protocol 1 with the enriched phosphopeptide samples.
4. Data Analysis:
- Process the data as in step 6 of Protocol 1, with a focus on identifying and quantifying phosphopeptides.
- Use software tools to localize the phosphorylation sites on the peptides.
- Perform pathway analysis on the differentially phosphorylated proteins to identify affected signaling networks.
Visualizations
The following diagrams illustrate the key signaling pathway affected by Icmt inhibition and a general workflow for a quantitative proteomics experiment.
Caption: Icmt inhibition by cysmethynil disrupts Ras processing and signaling.
Caption: A general workflow for quantitative proteomics using TMT labeling.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From the journals: MCP [asbmb.org]
- 6. Recent advances in mass spectrometry based clinical proteomics: applications to cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics and Its Current Application in Biomedical Area: Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Icmt-IN-33 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the ICMT inhibitor, Icmt-IN-33. The information addresses common challenges, with a focus on solubility issues.
Disclaimer
Publicly available, specific quantitative solubility data and detailed experimental protocols for this compound are limited. The information provided herein is based on general knowledge and best practices for handling poorly soluble small molecule inhibitors. Researchers should always refer to the manufacturer's product datasheet for any available specific information and perform small-scale solubility tests before proceeding with experiments.
Troubleshooting Guides & FAQs
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: For many poorly water-soluble inhibitors like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. It is advisable to use anhydrous, high-purity DMSO to prevent compound degradation.
Q2: My this compound precipitates when I dilute my DMSO stock solution in aqueous media (e.g., cell culture medium or buffer). How can I prevent this?
A2: This is a common issue with hydrophobic compounds.[1][2] Here are several strategies to prevent precipitation:
-
Serial Dilution in DMSO: Before adding the compound to your aqueous medium, perform serial dilutions of your high-concentration stock in pure DMSO to get closer to your final working concentration.
-
Final Dilution: Add the final, lower-concentration DMSO solution to your aqueous medium while vortexing or stirring to ensure rapid and even dispersion. The final concentration of DMSO in your experiment should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Use of Surfactants or Co-solvents: For particularly challenging compounds, especially in in vivo studies, the use of surfactants like Tween 80 or co-solvents such as PEG300 can help maintain solubility.[4]
Q3: I see a film or crystals in my vial of this compound after storage. What should I do?
A3: This may indicate that the compound has precipitated out of solution. Before use, bring the vial to room temperature and try to redissolve the compound by vortexing or sonicating the solution.[3] If the compound does not fully redissolve, it may be necessary to gently warm the solution (e.g., in a 37°C water bath). However, be cautious with heating as it can degrade some compounds.
Q4: Can I prepare an aqueous stock solution of this compound?
A4: Based on the behavior of similar small molecule inhibitors, it is highly likely that this compound has very low aqueous solubility. Preparing a stock solution directly in water or buffer is not recommended as it will likely result in an incomplete dissolution and an inaccurate stock concentration.
Data Presentation: General Solvent Properties
| Solvent | Type | Common Use | Considerations |
| DMSO | Polar Aprotic | High-concentration stock solutions for in vitro use. | Can be cytotoxic at concentrations >0.5%. Use anhydrous grade. |
| Ethanol | Polar Protic | Stock solutions. Can be used in some in vivo formulations. | Can have biological effects on its own. |
| Methanol | Polar Protic | Solubilizing compounds for analysis. | Generally too toxic for cell-based assays or in vivo use. |
| PEG300/400 | Co-solvent | In vivo formulations to improve solubility. | Can increase the viscosity of the formulation. |
| Tween 80 | Surfactant | In vivo formulations to create emulsions or micelles. | Helps to prevent precipitation in aqueous solutions. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution and Working Solutions for Cell-Based Assays
This protocol provides a general procedure for dissolving a hydrophobic inhibitor and preparing working solutions for a typical cell-based experiment.
-
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
-
Preparation of High-Concentration Stock Solution (e.g., 10 mM): a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Calculate the volume of DMSO required to achieve the desired stock concentration. For example, for a 10 mM stock of a compound with a molecular weight of 500 g/mol , you would dissolve 5 mg in 1 mL of DMSO. c. Add the calculated volume of sterile DMSO to the vial of this compound. d. Vortex the solution thoroughly until all the solid is dissolved. If necessary, sonicate for 5-10 minutes. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the stock solution aliquots at -20°C or -80°C as recommended by the supplier.
-
Preparation of Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform an intermediate dilution of the stock solution in sterile DMSO. For example, to achieve a final concentration of 10 µM in your cell culture, you might first dilute the 10 mM stock to 1 mM in DMSO (1 µL of 10 mM stock + 9 µL of DMSO). c. Further dilute the 1 mM intermediate stock to 100 µM in DMSO (1 µL of 1 mM stock + 9 µL of DMSO). d. Add the final diluted DMSO solution to your pre-warmed cell culture medium at a ratio that results in a low final DMSO concentration (e.g., 1:1000, which would give a final DMSO concentration of 0.1%). For example, add 1 µL of the 100 µM DMSO solution to 1 mL of cell culture medium to achieve a final this compound concentration of 100 nM. e. Mix the working solution immediately and thoroughly by gentle inversion or pipetting before adding it to your cells. f. Always prepare a vehicle control containing the same final concentration of DMSO in cell culture medium.
Mandatory Visualization
Signaling Pathway Diagram
The enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is a key component in the post-translational modification of proteins that have a C-terminal "CaaX" motif.[5] A major substrate for ICMT is the Ras family of small GTPases, which are critical regulators of cell proliferation, differentiation, and survival.[6][7] The following diagram illustrates the role of ICMT in the Ras signaling pathway. Inhibition of ICMT by this compound is expected to disrupt the proper localization and function of Ras, thereby affecting downstream signaling cascades such as the MAPK pathway.[8][9]
Caption: Role of ICMT in the Ras/MAPK signaling pathway and the inhibitory action of this compound.
References
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ICMT - Wikipedia [en.wikipedia.org]
- 6. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 7. mdpi.com [mdpi.com]
- 8. genecards.org [genecards.org]
- 9. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
common problems with Icmt-IN-33 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Icmt-IN-33, a novel inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt). The information provided is based on common challenges observed with Icmt inhibitors, such as cysmethynil and its analogs.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Storage
-
Q1: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
-
A1: Icmt inhibitors, particularly early indole-based compounds like cysmethynil, are known for their low aqueous solubility.[1][2] It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. For the prototypical Icmt inhibitor cysmethynil, solubilities are reported as 5 mg/mL in DMSO and 20 mg/mL in ethanol.[3] For final dilutions in aqueous cell culture media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If precipitation occurs upon dilution, try vortexing, gentle warming, or sonication. For in vivo studies, formulation with a vehicle suitable for animal administration is critical.
-
-
Q2: What are the recommended storage conditions for this compound stock solutions and how stable is the compound?
-
A2: Stock solutions of Icmt inhibitors should be stored at -20°C or -80°C to ensure long-term stability. For example, cysmethynil is stable for at least 4 years when stored properly.[3] Stock solutions of cysmethynil are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Experimental Design and Interpretation
-
Q3: I am not observing the expected decrease in cell viability after treating my cancer cells with this compound. What could be the reason?
-
A3: Several factors could contribute to a lack of effect:
-
Cell Line Specificity: The sensitivity to Icmt inhibition can vary between different cancer cell lines, potentially due to their specific genetic background, such as their p53 status.[5]
-
Compound Concentration and Incubation Time: Ensure you are using a sufficient concentration of the inhibitor and an adequate incubation period. Icmt inhibition can lead to cell cycle arrest and autophagy-mediated cell death, which may require longer treatment times (e.g., 48-72 hours) to become apparent.[2][6]
-
Loss of Compound Activity: Verify the integrity and concentration of your this compound stock solution. Improper storage or handling can lead to degradation.
-
Assay Interference: The compound may interfere with the readout of your viability assay (e.g., MTT, MTS). Consider using an alternative method, such as direct cell counting or a trypan blue exclusion assay.
-
Icmt Expression Levels: Confirm that your cell line of interest expresses Icmt. You can use techniques like Western blotting or qPCR to check the expression levels.
-
-
-
Q4: How can I confirm that this compound is inhibiting its target in my cellular experiments?
-
A4: To confirm on-target activity, you should observe the known downstream effects of Icmt inhibition. These include:
-
Mislocalization of Ras: Icmt is the final enzyme in the post-translational modification of Ras proteins, which is crucial for their proper localization to the plasma membrane.[7] Inhibition of Icmt leads to the mislocalization of Ras.[2][3] This can be visualized using immunofluorescence microscopy by staining for Ras proteins.
-
Inhibition of Downstream Signaling: Icmt inhibition should suppress Ras-mediated signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.[1][8] You can measure the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-Akt) using Western blotting. A decrease in the levels of these phosphorylated proteins upon treatment would indicate target engagement.
-
Use of Knockout Cell Lines: The most rigorous validation involves using Icmt knockout cell lines.[9] These cells should be resistant to the effects of the inhibitor, confirming that its mechanism of action is Icmt-dependent.
-
-
-
Q5: I am observing effects at concentrations much higher/lower than the reported IC50. What does this mean?
-
A5: Discrepancies between your results and reported IC50 values can arise from differences in experimental conditions, such as cell density, serum concentration in the media, and the specific assay used. It is important to determine the IC50 in your specific experimental system. If the effective concentration is significantly higher, it could also indicate potential off-target effects.
-
-
Q6: What are the potential off-target effects of Icmt inhibitors and how can I control for them?
-
A6: While some Icmt inhibitors like cysmethynil have been shown to be specific and not inhibit other enzymes in the prenylation pathway at concentrations up to 50 µM, off-target effects are a common concern with small molecule inhibitors.[3][10]
-
Control Experiments: The best control is to use an Icmt knockout or knockdown cell line.[9] If the inhibitor still produces an effect in these cells, it is likely due to off-target activity.
-
Phenotypic Comparison: Compare the phenotype induced by the inhibitor with that induced by genetic knockdown of Icmt (e.g., using siRNA or shRNA).
-
Dose-Response: Off-target effects often occur at higher concentrations. A careful dose-response analysis can help distinguish on-target from off-target effects.
-
-
Quantitative Data for Representative Icmt Inhibitors
The following tables summarize key quantitative data for the prototypical Icmt inhibitor, cysmethynil, and a more recent, improved analog, compound 8.12. This data is provided for reference and comparison purposes.
Table 1: In Vitro Potency and Physicochemical Properties
| Compound | Icmt IC50 | Cell Viability IC50 (PC3 cells) | Cell Viability IC50 (HepG2 cells) | Aqueous Solubility | Lipophilicity (LogD at pH 7.4) |
| Cysmethynil | <200 nM[3] | ~10 µM[2] | ~10 µM[2] | 3.3 x 10⁻⁷ M (Poor)[1] | 6.9[1] |
| Compound 8.12 | N/A | ~1 µM[2] | ~1 µM[2] | Improved vs. Cysmethynil[2] | Lower vs. Cysmethynil[2] |
Table 2: Solubility of Cysmethynil in Different Solvents
| Solvent | Solubility |
| DMSO | 5 mg/mL[3] |
| DMF | 3.3 mg/mL[3] |
| Ethanol | 20 mg/mL[3] |
Experimental Protocols
1. In Vitro Icmt Inhibition Assay (Radioactivity-based)
This protocol is a general guideline for measuring the direct inhibition of Icmt enzymatic activity.
-
Principle: This assay quantifies the incorporation of a radiolabeled methyl group from S-adenosyl-L-[³H-methyl]methionine (³H-SAM) onto an isoprenylated cysteine substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC).
-
Materials:
-
Cell lysates or purified Icmt enzyme
-
This compound or other inhibitors
-
N-acetyl-S-farnesyl-L-cysteine (AFC) substrate
-
S-adenosyl-L-[³H-methyl]methionine (³H-SAM)
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂)
-
Scintillation vials and cocktail
-
-
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a reaction tube, combine the Icmt enzyme source with the inhibitor at various concentrations and pre-incubate for a specified time at 30°C.
-
Initiate the reaction by adding the substrates, AFC and ³H-SAM.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction (e.g., by adding a strong acid).
-
Extract the methylated AFC product using an organic solvent.
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
2. Western Blot Analysis of MAPK Pathway Inhibition
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
3. Immunofluorescence Staining for Ras Localization
-
Procedure:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound or a vehicle control for 24 hours.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against a Ras isoform (e.g., H-Ras, K-Ras) for 1 hour.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the subcellular localization of Ras using a fluorescence or confocal microscope. In untreated cells, Ras should be predominantly at the plasma membrane, while in treated cells, a more diffuse cytoplasmic or perinuclear staining is expected.
-
Visualizations
Caption: Icmt signaling pathway and point of inhibition.
Caption: Experimental workflow for characterizing Icmt inhibitors.
Caption: Troubleshooting guide for Icmt inhibitor experiments.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 8. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICMT Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Icmt-IN-33 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Icmt-IN-33, a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT). Here you will find troubleshooting guides and frequently asked questions to ensure the stability and effectiveness of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have precipitated. What should I do?
A1: Precipitation of this compound, particularly when diluting a DMSO stock solution into an aqueous buffer or cell culture medium, is a common issue due to its likely low aqueous solubility, a characteristic of many indole-based ICMT inhibitors.[1] To address this:
-
Avoid direct dilution: Do not dilute your concentrated DMSO stock solution directly into the final aqueous solution. Instead, perform serial dilutions in DMSO first to lower the concentration before adding it to your aqueous medium.[2]
-
Stepwise dilution: When adding the diluted DMSO solution to your aqueous buffer, do so slowly and with gentle vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your experimental setup is low, typically less than 0.5%, to minimize solvent-induced artifacts and toxicity.[3] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Sonication: If precipitation persists, gentle sonication of the final solution in a water bath for a few minutes can help to redissolve the compound.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Based on data for the structurally related ICMT inhibitor cysmethynil, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4] It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can affect the solubility and stability of the compound.
Q3: How should I store my this compound powder and stock solutions to ensure stability?
A3: Proper storage is critical to maintain the integrity and activity of this compound. The following storage conditions are recommended based on general guidelines for small molecule inhibitors and data for the related compound cysmethynil:
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed vial, protected from light and moisture.[5] |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][4] |
| DMSO Stock Solution | -20°C | Up to 1 month | Suitable for shorter-term storage. Aliquoting is still highly recommended.[3][4] |
Q4: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the possible reasons?
A4: Several factors could contribute to a lack of efficacy in a cell-based assay:
-
Compound Instability: Ensure that your stock solutions have been stored correctly and are within the recommended usage period. If in doubt, prepare a fresh stock solution.
-
Precipitation: As discussed in Q1, the compound may have precipitated out of your working solution, leading to a lower effective concentration. Visually inspect your solutions for any signs of precipitation.
-
Cellular Permeability: While indole-based inhibitors are generally cell-permeable, issues can still arise. Ensure your cell line is healthy and that the incubation time is sufficient for the compound to enter the cells and inhibit the target.
-
Incorrect Concentration: Verify your calculations for stock solution preparation and dilutions. The reported IC50 for this compound is 0.46 μM in a biochemical assay; cellular IC50 values may be higher.[6] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Target Expression: Confirm that your cell line expresses ICMT at a sufficient level.
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol provides a general guideline for preparing solutions of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure for 10 mM Stock Solution:
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , you would weigh out 0.4 mg.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 100 µL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Procedure for Preparing Working Solutions:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Serial Dilution (in DMSO): Perform serial dilutions of the stock solution in DMSO to achieve a concentration closer to your final working concentration.
-
Dilution into Aqueous Medium: Slowly add the desired volume of the diluted DMSO solution to your pre-warmed cell culture medium or assay buffer while gently vortexing. Ensure the final DMSO concentration is below 0.5%.
Protocol for Assessing the Stability of this compound in Solution by HPLC
This protocol outlines a method to assess the stability of this compound in a specific solvent or buffer over time.
Materials:
-
This compound solution to be tested
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid)
-
Incubator or water bath set to the desired temperature
Procedure:
-
Initial Analysis (Time 0):
-
Prepare a fresh solution of this compound at the desired concentration in the solvent or buffer of interest.
-
Immediately inject a sample into the HPLC system to obtain the initial chromatogram.
-
Record the peak area and retention time of the this compound peak. This will serve as your baseline (100% stability).
-
-
Incubation:
-
Store the remaining solution under the desired conditions (e.g., room temperature, 37°C, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Inject the sample into the HPLC system under the same conditions as the initial analysis.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (Time 0) peak area.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
ICMT Signaling Pathway
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a key enzyme in the post-translational modification of proteins containing a C-terminal CaaX motif, most notably the Ras family of small GTPases. This modification is crucial for the proper subcellular localization and function of these proteins. Inhibition of ICMT disrupts this process, leading to the mislocalization of Ras from the plasma membrane and subsequent inhibition of downstream signaling pathways involved in cell proliferation, survival, and differentiation.[7][8][9]
Caption: Role of ICMT in the Ras post-translational modification pathway.
Experimental Workflow for Assessing this compound Stability
A systematic workflow is essential for reliably determining the stability of this compound in a given solution. This involves careful sample preparation, incubation under controlled conditions, and analysis at regular intervals.
Caption: Workflow for determining the stability of this compound in solution.
Troubleshooting Logic for Poor this compound Activity
When encountering a lack of expected biological activity with this compound, a logical troubleshooting process can help identify the root cause.
Caption: A logical guide to troubleshooting poor this compound activity.
References
- 1. What Do We Mean By "RAS Pathway"? | Frederick National Laboratory [frederick.cancer.gov]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane | Life Science Alliance [life-science-alliance.org]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Genetic and pharmacologic analyses of the role of Icmt in Ras membrane association and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of Icmt-IN-33
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "Icmt-IN-33". The following technical support guide has been generated for a hypothetical small molecule kinase inhibitor, herein referred to as Inhibitor-X , to provide a framework for troubleshooting potential off-target effects. The principles and methodologies described are broadly applicable to the characterization of novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Inhibitor-X?
A1: Inhibitor-X is designed as a potent and selective ATP-competitive inhibitor of the serine/threonine kinase, Target Kinase 1 (TK1). TK1 is a key component of a signaling pathway involved in cell proliferation and survival. By blocking the activity of TK1, Inhibitor-X is expected to induce cell cycle arrest and apoptosis in cancer cells where this pathway is hyperactive.
Q2: What are the potential off-target effects of Inhibitor-X?
A2: As with many kinase inhibitors, Inhibitor-X may exhibit off-target activity against other kinases with structurally similar ATP-binding pockets.[1] Preliminary screening has also suggested potential interactions with non-kinase proteins, including components of the Isoprenylcysteine-O-carboxyl methyltransferase (ICMT) and Interleukin-33 (IL-33) signaling pathways. Off-target effects can lead to unexpected cellular phenotypes or toxicity.[2]
Q3: How should I prepare and store Inhibitor-X?
A3: Inhibitor-X is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a 10 mM stock solution in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell-based assays, the final concentration of DMSO should be kept below 0.1% to minimize solvent-induced artifacts.
Q4: What are the recommended positive and negative controls when using Inhibitor-X?
A4: For positive controls, we recommend using a well-characterized inhibitor of the TK1 pathway or a cell line known to be sensitive to TK1 inhibition. For negative controls, a vehicle control (e.g., DMSO) is essential. Additionally, using a structurally related but inactive analog of Inhibitor-X, if available, can help to distinguish between on-target and non-specific effects.
Troubleshooting Guides
In Vitro Cell-Based Assays
Q5: My cytotoxicity assay (e.g., MTT assay) shows a greater loss of cell viability than expected based on TK1 inhibition alone. What could be the cause?
A5: This discrepancy could be due to several factors:
-
Off-target cytotoxicity: Inhibitor-X may be hitting other essential cellular targets. We recommend performing a kinome-wide screen to identify other kinases inhibited by the compound.[3] Additionally, consider performing the cytotoxicity assay in a TK1 knockout or knockdown cell line. If the compound is still cytotoxic in the absence of its primary target, this strongly suggests off-target effects are responsible for the observed phenotype.
-
Cell line-specific sensitivity: The observed effect may be specific to the cell line being used. Test the compound in a panel of cell lines with varying genetic backgrounds.
-
Compound instability or degradation: Ensure the compound is stable in your cell culture medium over the time course of the experiment.
Q6: I am observing unexpected changes in cellular signaling pathways that are not directly downstream of TK1. How can I investigate this?
A6: Unanticipated changes in signaling pathways are a strong indicator of off-target effects.
-
Phospho-proteomics: Perform a global phospho-proteomics experiment to identify signaling pathways that are modulated by Inhibitor-X.
-
Pathway analysis: Use bioinformatics tools to analyze the affected pathways. For example, if you observe changes in inflammatory signaling, this could be related to off-target effects on the IL-33 pathway, which can activate NF-κB and MAPK signaling.[4][5][6]
-
Validate with specific inhibitors: Use known inhibitors of the suspected off-target pathways to see if you can recapitulate or block the effects of Inhibitor-X.
Target Engagement and Validation
Q7: How can I confirm that Inhibitor-X is engaging its intended target, TK1, in live cells?
A7: Direct measurement of target engagement in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8] CETSA measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of TK1 in the presence of Inhibitor-X would confirm target engagement.
Q8: My kinome scan data shows that Inhibitor-X inhibits several other kinases with similar potency to TK1. What are the next steps?
A8:
-
Prioritize off-targets: Focus on the off-target kinases that are expressed in your cellular system of interest.
-
Generate resistant mutants: Introduce mutations in the ATP-binding pocket of TK1 that you predict will confer resistance to Inhibitor-X. If cells expressing the mutant TK1 are resistant to the compound, it validates TK1 as a true target.
-
CRISPR/Cas9-mediated knockout: Generate a knockout of the off-target kinase. If the knockout cells are no longer sensitive to a particular phenotype induced by Inhibitor-X, this confirms the role of the off-target.
Data Presentation
Table 1: Hypothetical Kinome Selectivity Profile of Inhibitor-X (1 µM Screen)
| Kinase | Percent of Control (%) | Kinase Family |
| TK1 (Target Kinase 1) | 5 | Ser/Thr Kinase |
| TK2 | 10 | Ser/Thr Kinase |
| TK3 | 55 | Ser/Thr Kinase |
| YK1 | 8 | Tyr Kinase |
| YK2 | 75 | Tyr Kinase |
| ICMT | 95 | Methyltransferase |
| ST2 (IL-33R) | 98 | Receptor |
Data is presented as the percentage of remaining kinase activity in the presence of 1 µM Inhibitor-X compared to a DMSO control. A lower percentage indicates stronger inhibition. The KINOMEscan assay is an ATP-independent active site-directed competition binding assay.[9]
Table 2: Hypothetical IC50 Values of Inhibitor-X in Parental vs. TK1 Knockout (KO) Cell Lines
| Cell Line | IC50 (µM) | Fold Change |
| Parental (WT TK1) | 0.1 | - |
| TK1 KO Clone 1 | 5.2 | 52 |
| TK1 KO Clone 2 | 4.8 | 48 |
IC50 values were determined using an MTT assay after 72 hours of treatment. A significant increase in the IC50 value in the knockout cells suggests that the cytotoxic effect of the compound is at least partially on-target.
Experimental Protocols
KINOMEscan Profiling
This protocol is based on a proprietary, active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a panel of kinases.[10]
-
Compound Preparation: Prepare a stock solution of Inhibitor-X in DMSO.
-
Assay Principle: The assay measures the amount of kinase that is captured on a solid support in the presence of the test compound versus a DMSO control. The kinase is tagged with DNA, and an immobilized ligand binds to the active site of the kinase.[10]
-
Competition: The test compound is added to the reaction and competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase captured on the solid support is measured using qPCR to detect the DNA tag. A lower amount of captured kinase indicates a stronger interaction between the compound and the kinase.[10]
-
Data Analysis: The results are typically reported as "percent of control," where the control is DMSO. A lower percentage indicates greater inhibition.[9]
Cellular Thermal Shift Assay (CETSA)
This protocol allows for the assessment of target engagement in a cellular environment.[7][8]
-
Cell Treatment: Treat intact cells with either Inhibitor-X or a vehicle control (DMSO) for a specified period (e.g., 1 hour).
-
Heat Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Detection: Analyze the supernatant for the presence of the soluble target protein (TK1) using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble TK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Inhibitor-X indicates thermal stabilization and therefore, target engagement.[11]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Inhibitor-X or a vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Plot the absorbance values against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: Hypothetical signaling pathways for Inhibitor-X.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | IL33: Roles in Allergic Inflammation and Therapeutic Perspectives [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A network map of IL-33 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. 4.6. KINOMEscan [bio-protocol.org]
- 10. chayon.co.kr [chayon.co.kr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT (Assay protocol [protocols.io]
Icmt-IN-33 experimental variability and how to reduce it
Welcome to the technical support center for Icmt-IN-33, a potent and selective inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the enzyme Isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is the final enzyme in the three-step post-translational modification process of proteins that contain a C-terminal CAAX motif.[1][2] This modification is crucial for the proper localization and function of several key signaling proteins, most notably the RAS family of small GTPases.[3][4] By inhibiting ICMT, this compound prevents the carboxyl methylation of isoprenylated proteins like RAS, leading to their mislocalization and subsequent attenuation of their downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][4][5]
Q2: What are the potential downstream effects of ICMT inhibition with this compound?
A2: Inhibition of ICMT by this compound can lead to a variety of cellular effects, primarily due to the disruption of RAS signaling. These effects may include:
-
Reduced cancer cell proliferation and survival.[1]
-
Decreased cell migration and invasion.[2]
-
Modulation of inflammatory responses.[3]
-
Sensitization of cancer cells to DNA-damaging agents.[1]
Q3: In which cell lines is this compound expected to be most effective?
A3: this compound is expected to have the most significant impact on cell lines that are highly dependent on signaling pathways regulated by ICMT substrates. This is particularly true for cancer cell lines harboring mutations in KRAS, NRAS, or BRAF, as their oncogenic activity is often contingent on proper RAS localization and function.[2][5]
Troubleshooting Guide
Problem 1: High variability in experimental results.
High variability can obscure the true effects of this compound. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Cell Culture Conditions | Maintain consistent cell culture practices. This includes using cells from a trusted source, routine testing for contamination, and standardizing cell density and passage number.[6] Phenotypic drift can occur after several passages, so it's advisable to limit the number of passages.[6] |
| Inconsistent Plating | Ensure even cell distribution when plating, especially in multi-well plates. Allowing cells to adhere slightly before moving them can help.[7] Avoid using the outer wells of multi-well plates as they are more prone to evaporation and temperature fluctuations, which can introduce "edge effects".[8] |
| Reagent Preparation | Prepare fresh solutions of this compound and other critical reagents for each experiment. If using a stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.[9][10] |
| Assay Timing | Be consistent with the timing of drug addition and the duration of the assay.[8] For enzymatic assays, ensure the reaction is monitored during the linear phase.[11][12] |
Problem 2: this compound appears to have low potency or no effect.
If the compound is not producing the expected biological effect, consider the following:
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the dilution calculations and ensure the final concentration in the assay is correct. Use a wide range of inhibitor concentrations to accurately determine the IC50.[9] |
| Poor Compound Solubility | This compound may have limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in culture medium.[9] |
| Enzyme Stability | For in-vitro assays, ensure the purified ICMT enzyme is stable and active. Keep the enzyme on ice and use it fresh.[9][11] |
| Inappropriate Assay Conditions | Optimize the assay conditions, such as pH, temperature, and incubation time.[9][10] Enzymes are sensitive to their environment, and suboptimal conditions can lead to reduced activity.[10] |
| Cell Line Resistance | The chosen cell line may not be sensitive to ICMT inhibition. Consider using a cell line known to be dependent on RAS signaling. |
Problem 3: Observed cytotoxicity at expected therapeutic concentrations.
If this compound is causing unexpected cell death, it could be due to off-target effects or other factors:
| Potential Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Always include a vehicle-only control in your experiments. |
| Off-Target Effects | At high concentrations, small molecule inhibitors can have off-target effects. Titrate the concentration of this compound to find the optimal therapeutic window. |
| Assay-Specific Artifacts | Some assay reagents can interfere with cell viability. Run appropriate controls to rule out artifacts.[13] |
Quantitative Data Summary
The following table provides hypothetical potency data for this compound in various assays.
| Assay Type | Cell Line / Enzyme | IC50 (nM) |
| In-vitro ICMT Enzymatic Assay | Purified Human ICMT | 15 |
| Cell Proliferation Assay | MIA PaCa-2 (KRAS mutant) | 50 |
| Cell Proliferation Assay | A549 (KRAS mutant) | 75 |
| Cell Proliferation Assay | MCF-7 (Wild-type RAS) | >1000 |
| RAS Localization Assay | HEK293 | 100 |
Experimental Protocols
1. In-vitro ICMT Inhibition Assay
This protocol describes a fluorescence-based assay to measure the inhibition of purified ICMT enzyme by this compound.
-
Materials:
-
Purified recombinant human ICMT enzyme
-
Fluorescently labeled isoprenylated substrate (e.g., N-dansyl-S-farnesyl-L-cysteine)
-
S-adenosyl-L-methionine (SAM) - methyl donor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, fluorescent substrate, and varying concentrations of this compound.
-
Add the purified ICMT enzyme to each well to initiate the reaction. Include a no-enzyme control.
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a suitable stop solution (e.g., acidic solution).
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
2. Cell-Based RAS Localization Assay
This protocol uses immunofluorescence to visualize the effect of this compound on the subcellular localization of RAS.
-
Materials:
-
Cells expressing a tagged version of RAS (e.g., GFP-KRAS)
-
Glass coverslips
-
Cell culture medium
-
This compound
-
Paraformaldehyde (PFA) for fixing
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI for nuclear staining
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS and permeabilize the cells.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the subcellular localization of the tagged RAS protein using a fluorescence microscope. In untreated cells, RAS should be localized to the plasma membrane. In this compound treated cells, a shift to cytosolic or endoplasmic reticulum localization is expected.
-
Visualizations
Caption: ICMT-mediated RAS signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the effects of this compound.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 2. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. marinbio.com [marinbio.com]
- 8. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. youtube.com [youtube.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
Technical Support Center: IL-33 Treatment Protocols for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Interleukin-33 (IL-33) in long-term studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is IL-33 and what is its primary mechanism of action?
A1: Interleukin-33 (IL-33) is a member of the IL-1 cytokine family that plays a crucial role in modulating immune responses.[1][2] It functions as an "alarmin," a danger signal released by cells upon stress or damage.[2] IL-33 exerts its effects by binding to its receptor complex, which consists of ST2 (suppression of tumorigenicity 2) and the IL-1 receptor accessory protein (IL-1RAP).[1][2][3] This binding initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of MAP kinases (MAPK) and NF-κB.[1][2][3] This signaling ultimately results in the release of various inflammatory mediators.[1][4]
Q2: What are the different forms of IL-33 and how do they differ in activity?
A2: IL-33 exists in two forms: a full-length form (IL-33 FL) and a mature, proteolytically cleaved form.[2] Inflammatory proteases, often derived from neutrophils and mast cells, can process the full-length IL-33 into its mature form, which exhibits significantly higher (10- to 30-fold) bioactivity.[2] Conversely, the activity of IL-33 can be diminished through oxidation or cleavage by apoptotic caspases.[2]
Q3: What are the known effects of IL-33 on different immune cell types?
A3: IL-33 has pleiotropic effects on various immune cells. It can:
-
Activate mast cells to release cytokines and chemokines.[4]
-
Induce the production of IL-5 and IL-13 from Type 2 innate lymphoid cells (ILC2s).[4]
-
Promote the expansion and function of regulatory T cells (Tregs).[5][6]
-
Modulate the activity of dendritic cells, either promoting or inhibiting inflammation depending on the context.[4]
-
Enhance the functionality of CD8+ T cells and NK cells, leading to robust anti-tumor immune responses.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments involving IL-33 treatment.
| Problem | Potential Cause | Recommended Solution |
| Low or no cellular response to IL-33 treatment | Inactive IL-33: Recombinant IL-33 may have lost bioactivity due to improper storage or handling. | 1. Verify IL-33 bioactivity: Test the recombinant IL-33 on a highly responsive cell line known to express the ST2 receptor. 2. Proper storage: Ensure IL-33 is stored at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. 3. Use of carrier protein: For in vitro studies, consider using a carrier protein like BSA in the dilution buffer to prevent the loss of IL-33 due to adsorption to plasticware.[7] |
| Low or absent ST2 receptor expression: The target cells may not express sufficient levels of the ST2 receptor. | 1. Confirm ST2 expression: Use techniques like flow cytometry or western blotting to verify ST2 expression on your target cells. 2. Cell line selection: If possible, choose a cell line known to express high levels of ST2. | |
| Presence of soluble ST2 (sST2): sST2 acts as a decoy receptor, neutralizing the effect of IL-33.[3] | 1. Measure sST2 levels: Analyze the cell culture supernatant or in vivo samples for the presence of sST2 using an ELISA kit. 2. Adjust IL-33 concentration: If high levels of sST2 are present, a higher concentration of IL-33 may be required to achieve the desired effect. | |
| Inconsistent results between experiments | Variability in IL-33 preparation: Inconsistent dilution or handling of IL-33 stock solutions. | 1. Standardize protocols: Prepare fresh dilutions of IL-33 for each experiment from a validated stock. 2. Aliquot stock solutions: Aliquot the IL-33 stock solution upon receipt to minimize freeze-thaw cycles. |
| Cell culture variability: Differences in cell passage number, confluency, or overall health. | 1. Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure consistent seeding densities.[8] 2. Monitor cell health: Regularly check for signs of contamination or stress in your cell cultures.[8] | |
| Unexpected off-target effects | Non-specific binding or activation: At high concentrations, small molecules and proteins can exhibit off-target effects.[9][10][11][12] | 1. Perform dose-response experiments: Determine the lowest effective concentration of IL-33 that elicits the desired on-target effect.[10] 2. Include appropriate controls: Use isotype controls (for antibody-based experiments) or vehicle controls to differentiate between specific and non-specific effects. |
| Immunological off-target effects: IL-33 can have broad effects on the immune system, which may not be the primary focus of the study.[13] | 1. Characterize the immune response: Analyze changes in various immune cell populations and cytokine profiles in response to IL-33 treatment. 2. Use knockout models: If available, utilize ST2-knockout or cell-specific knockout models to confirm that the observed effects are mediated through the intended pathway. | |
| Poor solubility or stability of treatment compound | Improper solvent or storage: The compound may not be fully dissolved or may degrade over time. | 1. Optimize solvent: Test different biocompatible solvents to ensure complete dissolution. 2. Assess stability: Evaluate the stability of the compound in your experimental media over the duration of the experiment. |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Murine Splenocytes with IL-33
This protocol describes a general procedure for stimulating murine splenocytes with recombinant IL-33 to assess its effect on T cell populations.
-
Splenocyte Isolation:
-
Aseptically harvest spleens from mice.
-
Mechanically dissociate the spleens in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells twice with complete RPMI-1640 medium and count them using a hemocytometer or an automated cell counter.
-
-
Cell Culture and Stimulation:
-
Plate the splenocytes at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Prepare a working solution of recombinant murine IL-33 in complete RPMI-1640 medium. A typical starting concentration range is 10-100 ng/mL. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Add the IL-33 solution to the appropriate wells. Include an unstimulated control (vehicle only).
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 48-72 hours.
-
-
Analysis:
-
After incubation, harvest the cells and stain them with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD25) and intracellular markers (e.g., Foxp3 for Tregs) for flow cytometric analysis.
-
The culture supernatant can be collected to measure cytokine levels using ELISA or a multiplex bead array.
-
Visualizations
References
- 1. Frontiers | Therapeutic Opportunities of Interleukin-33 in the Central Nervous System [frontiersin.org]
- 2. Anti-Tumorigenic Activities of IL-33: A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the multifaceted antitumor effects of interleukin 33 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-33: A Mediator of Inflammation Targeting Hematopoietic Stem and Progenitor Cells and Their Progenies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expansion of Regulatory T Cells In Vitro and In Vivo by IL-33 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of biomaterial scaffold delivery of IL-33 as a localized immunomodulatory agent to support cell transplantation in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promocell.com [promocell.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.biomol.com [resources.biomol.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunological off-target effects of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Icmt-IN-33 Resistance in Cancer Cell Lines
Disclaimer: The following information is provided for research and drug development professionals. "Icmt-IN-33" is a hypothetical inhibitor of Isoprenylcysteine Carboxylmethyltransferase (Icmt). The data and protocols presented here are based on general principles of cancer drug resistance and the known functions of Icmt inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is designed as a potent and selective inhibitor of Isoprenylcysteine Carboxylmethyltransferase (Icmt). Icmt is a critical enzyme in the post-translational modification of certain proteins, including members of the Ras superfamily of small GTPases. By inhibiting Icmt, this compound is expected to disrupt the proper localization and function of these proteins, which are often key drivers of oncogenic signaling pathways. This disruption can lead to cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: How can I determine if my cancer cell line is resistant to this compound?
A2: Resistance to this compound can be determined by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to a sensitive parental cell line.[3] A 3- to 10-fold increase in the IC50 value is generally considered an indication of resistance.[3] This is typically measured using a cell viability assay, such as the MTT or CellTiter-Glo® assay, after treating the cells with a range of this compound concentrations.
Q3: What are the common mechanisms of acquired resistance to targeted therapies like this compound?
A3: Acquired resistance to targeted therapies can arise through various mechanisms, including:
-
Target alteration: Mutations in the ICMT gene that prevent this compound from binding effectively.
-
Bypass signaling: Activation of alternative signaling pathways that compensate for the inhibition of the primary target. For instance, upregulation of parallel pathways that promote cell survival and proliferation.
-
Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[4][5]
-
Epigenetic modifications: Changes in gene expression patterns that lead to a resistant phenotype without altering the DNA sequence.[3]
Q4: Can I develop an this compound resistant cell line in my lab?
A4: Yes, resistant cell lines can be generated in the laboratory by continuously exposing a sensitive parental cell line to gradually increasing concentrations of this compound over a prolonged period.[3] This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the drug.
Troubleshooting Guides
Problem 1: High variability in IC50 values between experiments.
-
Question: We are observing significant well-to-well and plate-to-plate variability in our IC50 measurements for this compound. What could be the cause?
-
Answer: High variability can stem from several factors. Ensure that your cell seeding density is consistent across all wells, as cell density can affect drug response.[6][7] It is also crucial to ensure that the this compound stock solution is properly solubilized and that the final concentrations in the assay are accurate. We recommend performing serial dilutions fresh for each experiment. Additionally, check for and mitigate any edge effects in your multi-well plates by not using the outer wells or by filling them with sterile PBS. Finally, always include technical and biological replicates to assess and control for variability.[7][8]
Problem 2: My "resistant" cell line shows only a marginal increase in IC50.
-
Question: We have been treating our cells with increasing concentrations of this compound for several months, but the IC50 has only increased by 1.5-fold. Have we failed to generate a resistant line?
-
Answer: A small increase in IC50 may indicate an early stage of resistance development or that the selected clone has a low level of resistance.[9] It is important to continue the dose-escalation protocol. You may also consider using a pulsed treatment approach, where cells are exposed to a high concentration of this compound for a short period, followed by a recovery phase.[4] This can sometimes select for more robustly resistant populations. It is also advisable to perform molecular analyses, such as qPCR or western blotting, to check for changes in the expression of genes known to be involved in drug resistance.
Problem 3: Unexpected cytotoxicity in control (vehicle-treated) cells.
-
Question: Our vehicle-treated control cells are showing a significant decrease in viability. What could be the issue?
-
Answer: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure that the final concentration of the vehicle in your culture medium is consistent across all wells, including your untreated controls, and is at a non-toxic level (typically ≤ 0.1%). If you are still observing toxicity, you may need to screen for a different, less toxic vehicle.
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Treatment: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Monitor the cells daily. Initially, a significant proportion of cells will die.
-
Recovery and Expansion: When the surviving cells resume proliferation and reach approximately 80% confluency, passage them and continue to culture them in the presence of the same concentration of this compound.
-
Dose Escalation: Once the cells are growing robustly at the current drug concentration, increase the concentration of this compound by 1.5- to 2-fold.[3]
-
Repeat: Repeat steps 3-5 for several months.
-
Characterization: Periodically, perform cell viability assays to determine the new IC50 of the treated cell population. A significant increase in the IC50 indicates the development of resistance.[3] Once a desired level of resistance is achieved, the resistant cell line can be further characterized.
Protocol 2: Assessment of ABC Transporter Expression by qPCR
-
RNA Extraction: Isolate total RNA from both the parental (sensitive) and the this compound resistant cell lines using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the ABC transporter genes in the resistant cells compared to the parental cells using the delta-delta Ct method. A significant upregulation in the resistant line may suggest a drug efflux-mediated resistance mechanism.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| MCF-7 | 50 | 550 | 11.0 |
| A549 | 75 | 900 | 12.0 |
| HCT116 | 30 | 450 | 15.0 |
Table 2: Hypothetical Relative Gene Expression of ABC Transporters in this compound Resistant HCT116 Cells
| Gene | Fold Change in Resistant vs. Parental Cells |
| ABCB1 | 8.5 |
| ABCC1 | 1.2 |
| ABCG2 | 1.5 |
Visualizations
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. mdpi.com [mdpi.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cancer Drug Resistance: Targeting Proliferation or Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the bioavailability of Icmt-IN-33 in vivo
This technical support guide is designed for researchers, scientists, and drug development professionals working with the Isoprenylcysteine carboxyl methyltransferase (ICMT) inhibitor, Icmt-IN-33. It provides troubleshooting strategies and frequently asked questions to address the common challenge of improving its in vivo bioavailability.
Disclaimer: Publicly available data on the specific physicochemical properties and in vivo behavior of this compound is limited. Therefore, this guide presents a general framework and best practices for assessing and enhancing the bioavailability of a small molecule inhibitor like this compound, based on established pharmaceutical principles.
Troubleshooting Guide: Low In Vivo Bioavailability
If you are observing low plasma exposure (Area Under the Curve - AUC) or low maximum concentration (Cmax) of this compound in your in vivo experiments, the underlying cause is likely related to one or more of the following factors: poor solubility, low permeability, or rapid metabolism. The following guide provides a systematic approach to identifying and resolving these issues.
Logical Workflow for Troubleshooting Bioavailability
Caption: A workflow diagram for diagnosing and solving low bioavailability issues.
Troubleshooting Steps in Q&A Format
Question: My in vivo study shows very low exposure of this compound after oral dosing. What is the first step?
Answer: The first step is to determine the root cause by assessing the compound's fundamental physicochemical properties. You need to identify whether the low bioavailability is due to issues with solubility, permeability, or metabolic stability. A series of in vitro assays can help pinpoint the problem.
Question: How do I determine if my issue is poor solubility?
Answer: You should perform aqueous solubility testing under different pH conditions (e.g., pH 2.0, 6.5, 7.4) to mimic the gastrointestinal tract. Poorly soluble drugs often face challenges in dissolving, which is a prerequisite for absorption.[1]
-
If Solubility is Low (<10 µg/mL): The compound is likely dissolution rate-limited. This means it doesn't dissolve fast enough in the gut to be absorbed effectively.
Question: What can I do if this compound has poor solubility?
Answer: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble compounds.[2] The choice depends on the specific properties of the molecule.
| Strategy | Description | Key Advantage |
| Particle Size Reduction | Milling or micronization techniques increase the surface area of the drug particles, leading to faster dissolution.[3] | Simple, well-established method. |
| Amorphous Solid Dispersions | The drug is dispersed in a high-energy amorphous state within a polymer matrix, which can significantly increase its aqueous solubility compared to the stable crystalline form.[4] | Can achieve supersaturated concentrations in vivo. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These systems form fine emulsions in the gut, facilitating drug solubilization and absorption.[5][6] | Bypasses the slow dissolution step and can enhance lymphatic uptake. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, forming a more water-soluble inclusion complex.[5] | Increases solubility and can improve stability. |
Question: How do I assess the membrane permeability of this compound?
Answer: The Caco-2 permeability assay is the industry standard for predicting intestinal permeability in vitro. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. A low apparent permeability coefficient (Papp) suggests poor absorption across the gut wall.
Question: What are my options if this compound has low permeability?
Answer: If permeability is the rate-limiting factor, formulation alone may not be sufficient.
-
Prodrug Strategies: The chemical structure of this compound can be modified to create an inactive "prodrug" with better permeability.[7][8] This prodrug is designed to be converted back to the active this compound by enzymes in the body after absorption.[8]
-
Co-administration with Permeation Enhancers: These agents can transiently open the tight junctions between intestinal cells to allow for better drug passage. This approach requires careful evaluation for safety.[5]
Question: How do I know if rapid metabolism is causing low bioavailability?
Answer: An in vitro microsomal stability assay can predict how quickly the compound is metabolized by liver enzymes (cytochrome P450s). The compound is incubated with liver microsomes, and its disappearance over time is measured. A short half-life in this assay suggests that the drug may be cleared from the body too quickly after absorption (high first-pass metabolism), reducing its overall exposure.
Question: What is the solution for a compound that is metabolized too quickly?
Answer: This issue is typically addressed through medicinal chemistry efforts.
-
Structural Modification: Researchers can perform metabolite identification studies to find the exact part of the molecule that is being metabolized (the "metabolic soft spot").[9] They can then synthesize new analogs where this position is blocked or modified to be more resistant to metabolic breakdown, without losing potency against the ICMT target.[7][9]
Frequently Asked Questions (FAQs)
Q1: What is ICMT and why is it a drug target? A1: ICMT, or Isoprenylcysteine carboxyl methyltransferase, is an enzyme that performs the final step in a process called prenylation.[10] This process is crucial for the function of many signaling proteins, including the Ras family of oncoproteins.[11] By inhibiting ICMT, it is possible to disrupt the function of these proteins, which is a therapeutic strategy being explored for cancer.[12]
Q2: What is the mechanism of action of this compound? A2: this compound is an inhibitor of the ICMT enzyme, with a reported IC50 (half-maximal inhibitory concentration) of 0.46 μM.[13] By blocking ICMT, it prevents the modification of CaaX proteins, which can lead to reduced cell growth and proliferation in cancer cells.[11]
ICMT-Mediated Protein Prenylation Pathway
References
- 1. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 2. contractpharma.com [contractpharma.com]
- 3. drughunter.com [drughunter.com]
- 4. upm-inc.com [upm-inc.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ICMT - Wikipedia [en.wikipedia.org]
- 11. Isoprenylcysteine carboxylmethyltransferase regulates mitochondrial respiration and cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the Inhibitory Effect of Icmt-IN-33 on Isoprenylcysteine Carboxyl Methyltransferase (ICMT): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor, Icmt-IN-33, with other known ICMT inhibitors. The information presented herein is supported by experimental data and detailed protocols to assist researchers in evaluating and validating the efficacy of these compounds.
Introduction to ICMT and its Inhibition
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of proteins, including the Ras superfamily of small GTPases. By catalyzing the final step of methylation of a C-terminal prenylated cysteine, ICMT plays a pivotal role in the proper localization and function of these proteins. Dysregulation of ICMT activity has been implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention. Inhibition of ICMT can disrupt the signaling pathways of key oncoproteins like Ras, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Comparative Analysis of ICMT Inhibitors
The following table summarizes the in vitro potency of this compound against other well-characterized ICMT inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.
| Inhibitor | IC50 (µM) | Compound Type | Key Features |
| This compound (compound 73) | 0.46 [1] | Indole derivative | Potent ICMT inhibitor. |
| Cysmethynil | 2.4[1][2] | Indole acetamide | A well-studied, cell-permeable ICMT inhibitor that induces autophagy and G1 cell cycle arrest.[3] |
| C75 | 0.5[4] | Not specified | A potent and cell-permeable ICMT inhibitor shown to delay senescence in progeria syndrome cells.[4] |
| UCM-13207 (compound 21) | 1.4 | Not specified | Demonstrates efficacy in improving hallmarks of progeria in cellular and mouse models. |
Note: IC50 values can vary depending on the specific assay conditions, such as substrate and enzyme concentrations, and the cell line used in cell-based assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to conduct their own validation studies.
In Vitro ICMT Enzymatic Inhibition Assay (Radiolabel-based)
This assay directly measures the enzymatic activity of ICMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a prenylated substrate.
Materials:
-
Recombinant human ICMT enzyme
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) or Biotin-S-farnesyl-L-cysteine (BFC) as substrate
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, [³H]-SAM (e.g., 1 µM), and the prenylated substrate (e.g., 5 µM AFC).
-
Add varying concentrations of the test inhibitor or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the recombinant ICMT enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the methylated substrate using an organic solvent (e.g., ethyl acetate).
-
Quantify the amount of incorporated radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of ICMT inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based Ras Mislocalization Assay
This assay assesses the ability of an ICMT inhibitor to disrupt the proper localization of Ras proteins from the plasma membrane to intracellular compartments.
Materials:
-
Cancer cell line expressing a fluorescently tagged Ras protein (e.g., GFP-K-Ras)
-
Cell culture medium and supplements
-
Test inhibitors (e.g., this compound)
-
Fluorescence microscope
Procedure:
-
Seed the cells expressing GFP-Ras in a suitable imaging plate (e.g., glass-bottom dishes).
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with varying concentrations of the test inhibitor or DMSO for a specified duration (e.g., 24-48 hours).
-
Visualize the subcellular localization of GFP-Ras using a fluorescence microscope.
-
In untreated cells, GFP-Ras should be predominantly localized to the plasma membrane. Effective ICMT inhibitors will cause a redistribution of GFP-Ras to the cytoplasm and/or the Golgi apparatus.
-
Quantify the degree of mislocalization by image analysis software if desired.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitors (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor or DMSO for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizing ICMT Inhibition and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the ICMT signaling pathway and a typical experimental workflow for evaluating ICMT inhibitors.
References
Comparative Guide for On-Target Validation of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors Using CRISPR
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive comparison of methodologies to validate the on-target effects of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors, with a focus on cysmethynil, using CRISPR-Cas9 technology. While the specific compound "Icmt-IN-33" could not be identified in the scientific literature, cysmethynil represents a well-characterized inhibitor of ICMT and serves as a prime example for on-target validation studies.
Introduction to ICMT and its Inhibition
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a crucial enzyme located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that contain a C-terminal "CAAX" motif, such as the Ras family of small GTPases. This methylation step is essential for the proper subcellular localization and function of these proteins.[1] Given the central role of Ras proteins in signal transduction pathways that regulate cell proliferation, differentiation, and survival, ICMT has emerged as a promising target for cancer therapy.
Cysmethynil is a potent, cell-permeable small molecule inhibitor of ICMT.[2] It has been shown to induce mislocalization of Ras proteins, inhibit downstream signaling pathways like MAPK and Akt, and suppress the growth of various cancer cell lines.[3] Validating that the observed effects of cysmethynil are indeed a direct consequence of ICMT inhibition is critical for its development as a therapeutic agent.
On-Target Validation using CRISPR-Cas9
CRISPR-Cas9 gene editing is a powerful tool for validating drug targets.[4] By creating a knockout of the target gene (in this case, ICMT), researchers can assess whether the cellular phenotype observed with a small molecule inhibitor is recapitulated and whether the inhibitor loses its efficacy in the absence of its target.
Experimental Workflow for CRISPR-Based Validation of Cysmethynil
The following diagram outlines the experimental workflow for validating the on-target effects of cysmethynil using CRISPR-Cas9.
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative data from the validation experiments.
Table 1: Cell Viability (IC50) in Response to Cysmethynil
| Cell Line | Target Gene | Treatment | IC50 (µM) |
| Cancer Cell Line A (WT) | ICMT | Cysmethynil | ~2.5 |
| Cancer Cell Line A (ICMT KO) | ICMT | Cysmethynil | > 50 (Resistant) |
Table 2: Effect of Cysmethynil on Downstream Signaling
| Cell Line | Treatment (Cysmethynil) | p-ERK Levels (Relative to Untreated WT) |
| WT | - | 1.0 |
| WT | + | 0.2 |
| ICMT KO | - | 0.9 |
| ICMT KO | + | 0.85 |
ICMT Signaling Pathway
The diagram below illustrates the role of ICMT in the post-translational modification of Ras and its subsequent signaling.
Experimental Protocols
Generation of ICMT Knockout Cell Line using CRISPR-Cas9
a. sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting a conserved early exon of the human ICMT gene using an online design tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a lentiviral vector co-expressing Cas9 and the sgRNA (e.g., lentiCRISPRv2).
b. Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 construct, and packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids using a suitable transfection reagent.
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduce the target cancer cell line (e.g., PANC-1) with the lentiviral particles in the presence of polybrene.
c. Selection and Clonal Isolation:
-
Select for transduced cells using puromycin (or another appropriate selection marker present on the vector) for 48-72 hours.
-
Perform single-cell sorting into 96-well plates to isolate individual clones.
-
Expand the clones to establish stable cell lines.
d. Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones. PCR amplify the region of the ICMT gene targeted by the sgRNA and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Lyse the cells and perform a Western blot using an anti-ICMT antibody to confirm the absence of the ICMT protein in the knockout clones compared to the wild-type control.
Cell Viability Assay
-
Seed wild-type (WT) and validated ICMT knockout (KO) cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of cysmethynil (e.g., 0.1 to 100 µM).
-
Incubate for 72 hours.
-
Measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels.
-
Calculate the half-maximal inhibitory concentration (IC50) for both cell lines. The ICMT KO cells are expected to be significantly more resistant to cysmethynil.
Western Blot for Downstream Signaling
-
Seed WT and ICMT KO cells in 6-well plates.
-
Once the cells reach 70-80% confluency, serum-starve them overnight.
-
Pre-treat the cells with cysmethynil at a concentration of 2x the IC50 of the WT cells for 2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF) for 10 minutes to activate the Ras-MAPK pathway.
-
Lyse the cells, quantify protein concentration, and perform SDS-PAGE followed by Western blotting.
-
Probe with antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH). A reduction in p-ERK upon cysmethynil treatment is expected only in the WT cells.
Comparison with Alternatives
While cysmethynil is a well-studied ICMT inhibitor, other compounds have also been investigated. The table below provides a brief comparison.
Table 3: Comparison of ICMT Inhibitors
| Inhibitor | Type | Reported IC50 | Key Characteristics |
| Cysmethynil | Indole-based small molecule | ~2.4 µM[2] | Well-characterized, cell-permeable, induces autophagy. |
| Compound 8.12 | Amino-derivative of cysmethynil | More potent than cysmethynil | Improved aqueous solubility and efficacy compared to cysmethynil. |
| UCM-13207 | Novel small molecule | 1.4 µM | Developed for progeria, potent and selective. |
| N-acetyl-S-farnesyl-l-cysteine (AFC) | Substrate analog | Varies | Competitive inhibitor, useful as a research tool. |
The use of CRISPR-Cas9 to generate a knockout of a drug's target is the gold standard for validating on-target effects. In the case of the ICMT inhibitor cysmethynil, an ICMT knockout cell line would be expected to exhibit significant resistance to the compound, and the inhibitor would fail to modulate downstream signaling pathways in these cells. This experimental approach provides unequivocal evidence that the biological activity of the inhibitor is mediated through its intended target, ICMT. This validation is a critical step in the preclinical development of any targeted therapeutic.
References
Comparative Study of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors in Cancer Models
A detailed analysis of the pioneering Icmt inhibitor, cysmethynil, and its advanced analog, compound 8.12, in preclinical cancer studies.
This guide provides a comparative analysis of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors, with a primary focus on the first-in-class molecule, cysmethynil, and its more potent analog, compound 8.12. While the user requested information on "Icmt-IN-33," extensive research has revealed that this is not a standard designation for a known Icmt inhibitor. The available scientific literature predominantly points to cysmethynil as the foundational compound in this class. This guide will objectively compare the performance of these Icmt inhibitors in various cancer models, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Ras Signaling
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of proteins containing a C-terminal CaaX motif, most notably the Ras family of small GTPases.[1] This modification process, known as prenylation, is essential for the proper localization and function of Ras proteins, which are key regulators of cell growth, differentiation, and survival.[1] Icmt catalyzes the final step of this process, the carboxyl methylation of the farnesylated or geranylgeranylated cysteine residue.[1]
Inhibition of Icmt disrupts this process, leading to the mislocalization of Ras proteins from the plasma membrane to intracellular compartments.[2] This mislocalization, in turn, impairs downstream signaling through pathways such as the Ras-Raf-MEK-ERK cascade, ultimately inhibiting cancer cell proliferation and survival.[3]
In Vitro Efficacy: A Quantitative Comparison
The inhibitory potential of cysmethynil and its analog, compound 8.12, has been evaluated in various cancer cell lines. Compound 8.12, an amino-derivative of cysmethynil, was developed to improve upon the parent compound's poor aqueous solubility and high lipophilicity.[2] As the data below indicates, these modifications also led to a significant enhancement in its anti-proliferative activity.
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| Cysmethynil | HepG2 (Liver Carcinoma) | ~21 | [2] |
| PC3 (Prostate Cancer) | ~23.3 | [4] | |
| Compound 8.12 | HepG2 (Liver Carcinoma) | ~2.4 | [2] |
| PC3 (Prostate Cancer) | ~2.8 | [2] |
In Vivo Anti-Tumor Activity: Xenograft Models
The enhanced potency of compound 8.12 observed in vitro translates to superior anti-tumor efficacy in vivo. A comparative study using a HepG2 human liver carcinoma xenograft model in mice demonstrated that compound 8.12 inhibited tumor growth with greater potency than cysmethynil.[2]
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition | Citation |
| Cysmethynil | HepG2 Xenograft | Not specified in direct comparison | Less potent than compound 8.12 | [2] |
| Compound 8.12 | HepG2 Xenograft | 50 mg/kg (intraperitoneal) | Significantly greater than cysmethynil | [2] |
| Cysmethynil | PC3 Xenograft | 100-200 mg/kg (intraperitoneal) | Markedly reduced tumor size | [5] |
Experimental Protocols
In Vitro Icmt Inhibition Assay
The inhibitory activity of compounds against Icmt can be determined using an in vitro methyltransferase assay.[6] A common method involves the following steps:
-
Enzyme Preparation: Recombinant human Icmt is expressed and purified, typically from Sf9 insect cells.[6]
-
Substrate: A biotinylated and farnesylated peptide or protein substrate (e.g., biotin-S-farnesyl-L-cysteine) is used.[3]
-
Reaction: The Icmt enzyme is incubated with the substrate and a radiolabeled methyl donor, S-adenosyl-L-[methyl-³H]methionine ([³H]SAM), in the presence of varying concentrations of the inhibitor.[7]
-
Detection: The reaction is stopped, and the amount of radiolabeled methyl group incorporated into the substrate is quantified, typically using a scintillation counter.[6] The IC50 value is then calculated as the concentration of the inhibitor that reduces enzyme activity by 50%.[3]
Cell Viability Assay
Cell viability is assessed to determine the cytotoxic effects of the Icmt inhibitors on cancer cells. The MTT or MTS assay is a widely used colorimetric method.[2]
-
Cell Seeding: Cancer cells (e.g., HepG2, PC3) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the Icmt inhibitor or a vehicle control for a specified period (e.g., 48-72 hours).[2]
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.
-
Incubation and Measurement: The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells. The absorbance of the formazan is then measured using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is determined.
Xenograft Tumor Model
In vivo efficacy of Icmt inhibitors is evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.
-
Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10^6 HepG2 or PC3 cells) in a suitable medium, often mixed with Matrigel, is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).[2][5]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[2]
-
Treatment: The mice are then randomized into treatment and control groups. The Icmt inhibitor is administered, typically via intraperitoneal injection, at a predetermined dose and schedule.[2][5]
-
Monitoring: Tumor volume is measured regularly using calipers, and the body weight of the mice is monitored to assess toxicity.
-
Endpoint: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the Ras signaling pathway and a typical experimental workflow for evaluating Icmt inhibitors.
Caption: The Ras signaling pathway and the site of action of Icmt inhibitors.
Caption: Experimental workflow for the evaluation of Icmt inhibitors.
References
- 1. Scholars@Duke publication: An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo. [scholars.duke.edu]
- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Icmt Inhibition: A Comparative Guide to Downstream Effects on Ras Signaling
For Researchers, Scientists, and Drug Development Professionals
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of Ras proteins. Its inhibition presents a promising therapeutic strategy for cancers driven by Ras mutations. This guide provides a comparative analysis of two Icmt inhibitors, the prototypical cysmethynil and the more potent derivative, compound 8.12, focusing on their downstream effects on Ras signaling.
Comparison of Icmt Inhibitor Potency
The efficacy of Icmt inhibitors is primarily determined by their ability to inhibit the enzyme's activity (IC50) and subsequently reduce cancer cell viability. Compound 8.12, an amino-derivative of cysmethynil, demonstrates significantly improved potency.
| Inhibitor | Icmt Inhibition IC50 (µM) | Cell Viability IC50 (µM) (MDA-MB-231 cells) |
| Cysmethynil | 1.0[1] | >25[2] |
| Compound 8.12 | Not explicitly stated, but noted to have "marked improvement in efficacy"[3] | ~1.6 (deduced from experimental concentration)[3] |
Downstream Effects on Ras Signaling
Inhibition of Icmt disrupts the proper localization and function of Ras proteins, leading to the attenuation of downstream signaling pathways crucial for cell proliferation and survival.
A primary consequence of Icmt inhibition is the mislocalization of Ras from the plasma membrane to intracellular compartments.[3][4] This prevents Ras from engaging with its downstream effectors, thereby inhibiting signaling. Treatment with Icmt inhibitors has been shown to result in the accumulation of unprocessed pre-lamin A, another Icmt substrate, providing further evidence of target engagement.[3]
The inactivation of Icmt and subsequent Ras mislocalization lead to a reduction in the activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[5][6] However, some studies have shown that in certain contexts, the inactivation of Icmt did not affect growth factor-stimulated phosphorylation of Erk1/2 or Akt1, suggesting the cellular context is critical.[7][8]
| Inhibitor | Effect on Ras Localization | Effect on Downstream Signaling |
| Cysmethynil | Induces mislocalization of Ras from the plasma membrane.[3] | Impairs growth factor signaling.[4] |
| Compound 8.12 | Causes delocalization of H-Ras from the plasma membrane.[3] | Leads to cell cycle arrest, autophagy, and cell death.[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Ras signaling pathway and a typical experimental workflow for evaluating the effects of Icmt inhibitors.
Caption: Ras signaling pathway and Icmt inhibition.
Caption: Experimental workflow for Icmt inhibitor analysis.
Experimental Protocols
Ras Localization Assay (Fluorescence Microscopy)
-
Cell Seeding: Seed cancer cells expressing a fluorescently tagged Ras protein (e.g., GFP-Ras) onto glass-bottom dishes.
-
Inhibitor Treatment: Treat the cells with the Icmt inhibitor at various concentrations and for different durations. Include a vehicle-treated control group.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, and if necessary, stain with a nuclear counterstain like DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the localization of Ras by measuring the fluorescence intensity at the plasma membrane versus intracellular compartments.
Western Blot for Downstream Signaling
-
Cell Lysis: After inhibitor treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-ERK, ERK, p-Akt, Akt).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the Icmt inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add a viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Analysis: Calculate the IC50 value by plotting cell viability against the inhibitor concentration.
References
- 1. scispace.com [scispace.com]
- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivating Icmt ameliorates K-RAS–induced myeloproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Icmt-IN-33 and Geranylgeranyltransferase Inhibitors in Cancer Research
In the landscape of anti-cancer drug development, targeting protein post-translational modifications has emerged as a promising strategy. Among these, prenylation, the attachment of isoprenoid lipids to proteins, is crucial for the function of many oncoproteins, including members of the RAS and RHO families. This guide provides a comparative overview of two distinct classes of inhibitors that interfere with this process: Icmt-IN-33, an inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), and geranylgeranyltransferase inhibitors (GGTIs).
Introduction to Prenylation and its Inhibition
Protein prenylation involves the covalent addition of either a 15-carbon farnesyl or a 20-carbon geranylgeranyl moiety to a cysteine residue within a C-terminal "CaaX" motif of a target protein. This process is catalyzed by farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I), respectively. Following prenylation, the "aaX" tripeptide is cleaved, and the newly exposed prenylcysteine is carboxylmethylated by Icmt. These modifications are critical for the proper subcellular localization and function of numerous signaling proteins implicated in cancer.
This compound targets the final step of this pathway, the carboxylmethylation of prenylated proteins. By inhibiting Icmt, this compound can disrupt the function of both farnesylated and geranylgeranylated proteins. In contrast, Geranylgeranyltransferase inhibitors (GGTIs) , such as GGTI-298 and GGTI-2418, specifically block the attachment of the geranylgeranyl group to proteins, primarily affecting the RHO and RAL families of small GTPases.
Comparative Performance Data
A direct quantitative comparison of the cellular effects of this compound and GGTIs is challenging due to the limited publicly available data for this compound's anti-proliferative and cell-based activities. The primary literature on this compound focuses on its chemical synthesis and enzymatic inhibition, with an IC50 of 0.46 μM against the Icmt enzyme.
In contrast, GGTIs have been more extensively characterized in cellular assays. The following tables summarize the available data for representative inhibitors.
Table 1: Enzymatic and Cellular Potency of Selected Inhibitors
| Compound | Target | Enzymatic IC50 | Cellular Growth Inhibition GI50 (Cancer Cell Lines) |
| This compound | Icmt | 0.46 µM | Data not publicly available |
| GGTI-298 | GGTase-I | - | Varies by cell line (µM range) |
| GGTI-2418 | GGTase-I | 9.5 nM | Varies by cell line (µM range) |
Table 2: Effects on Cellular Processes
| Inhibitor | Cell Cycle Arrest | Apoptosis Induction | Key Signaling Pathways Affected |
| This compound | Data not publicly available | Data not publicly available | Expected to affect RAS and RHO signaling |
| GGTI-298 | G0/G1 arrest[1] | Induces apoptosis | Inhibition of RhoA membrane localization, induction of p21[1][2] |
| GGTI-2418 | G1 arrest | Induces apoptosis | Inhibition of Rap1 geranylgeranylation, decreased Akt phosphorylation, increased p27 levels[3] |
Mechanism of Action and Signaling Pathways
Geranylgeranyltransferase Inhibitors (GGTIs)
GGTIs primarily exert their anti-cancer effects by preventing the geranylgeranylation of key signaling proteins, most notably members of the RHO family of small GTPases (e.g., RhoA, RhoC, Rac1). Unprenylated RHO proteins cannot anchor to the cell membrane, rendering them inactive. This disruption of RHO signaling leads to a cascade of downstream effects, including:
-
Cell Cycle Arrest: GGTIs typically induce a G0/G1 cell cycle arrest.[1] This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27.[1][3]
-
Induction of Apoptosis: By disrupting pro-survival signaling pathways, GGTIs can trigger programmed cell death.
-
Inhibition of Metastasis: RHO GTPases are critically involved in cell motility and invasion; their inhibition can therefore reduce the metastatic potential of cancer cells.[2]
References
Cross-Validation of an Icmt Inhibitor's Activity in Multiple Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of an Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitor's performance across various assays, supported by experimental data. The focus is on a representative Icmt inhibitor, cysmethynil, which serves as a proxy for compounds like Icmt-IN-33.
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of many proteins containing a C-terminal CAAX motif, including the Ras superfamily of small GTPases.[1][2][3] By catalyzing the final methylation step in the prenylation pathway, Icmt facilitates the proper subcellular localization and function of these proteins.[1][4] Inhibition of Icmt has emerged as a promising anti-cancer strategy, as it can disrupt Ras signaling and induce cell cycle arrest and apoptosis in cancer cells.[1][5][6]
Comparative Analysis of Icmt Inhibitor Activity
The efficacy of the Icmt inhibitor, cysmethynil, has been validated across a range of biochemical and cell-based assays. These assays collectively demonstrate its specificity and mechanism of action.
| Assay Type | Assay Name | Substrate(s) | Measured Parameter | Cysmethynil Activity | Reference |
| Biochemical | Icmt Activity Assay | Biotin-S-farnesyl-L-cysteine (BFC), [3H]S-adenosyl-L-methionine ([3H]AdoMet) | Incorporation of [3H] from [3H]AdoMet into BFC | Time-dependent inhibition | [5] |
| Biochemical | Kinetic Inhibition Assay | Farnesylated K-Ras C-terminal peptide (FK-RasCOO-), AdoMet | Inhibition constant (Ki) | Competitive inhibitor with respect to farnesylated protein substrate (Ki = 2.2 ± 0.5 µM), Noncompetitive inhibitor with respect to AdoMet (Ki = 1.9 ± 0.2 µM) | [7] |
| Cell-Based | Cell Growth/Viability Assay | Cancer cell lines (e.g., MiaPaCa2, PC3) | Cell proliferation, Colony formation | Inhibition of cell growth | [1] |
| Cell-Based | Soft Agar Colony Formation Assay | MiaPaCa2 pancreatic cancer cells | Anchorage-independent growth | Reduction in colony formation | [1] |
| Cell-Based | Xenograft Tumor Growth Assay | MiaPaCa2 cells in mice | Tumor volume | Inhibition of tumor growth and tumor regression | [1] |
| Cell-Based | Ras Localization Assay | Cells expressing GFP-tagged Ras | Subcellular localization of Ras | Mislocalization of Ras | [8][9] |
| Cell-Based | Signaling Pathway Analysis (Western Blot) | EGF-stimulated cells | Phosphorylation of MAPK, Akt | Impaired EGF-stimulated MAPK and Akt signaling | [5][9] |
| Cell-Based | Autophagy Assay | PC3 prostate cancer cells | Autophagy markers (e.g., LC3 conversion) | Induction of autophagic cell death | [3] |
| Cell-Based | Cell Cycle Analysis | PC3 prostate cancer cells | DNA content (e.g., by flow cytometry) | G1 phase cell cycle arrest | [3] |
Key Experimental Protocols
Icmt Activity Assay
This biochemical assay quantifies the enzymatic activity of Icmt by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (AdoMet) to a farnesylated substrate.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing Sf9 insect cell membranes expressing Icmt and Rce1, the substrate biotin-S-farnesyl-L-cysteine (BFC), and the methyl donor [3H]AdoMet in a suitable buffer (e.g., 100 mM Hepes, pH 7.4/5 mM MgCl2).[5]
-
Inhibitor Addition: The Icmt inhibitor (e.g., cysmethynil) dissolved in DMSO is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 20-30 minutes).[5]
-
Product Isolation: The reaction is stopped, and the biotinylated product is captured on a streptavidin-coated filter plate.
-
Quantification: The amount of incorporated radioactivity is determined by scintillation counting, which is proportional to the Icmt activity.
Cell-Based Ras Localization Assay
This assay visually assesses the effect of Icmt inhibition on the subcellular localization of Ras proteins.
-
Cell Culture and Transfection: A suitable cell line is cultured and transiently transfected with a plasmid encoding a fluorescently tagged Ras protein (e.g., GFP-Ras).
-
Inhibitor Treatment: The transfected cells are treated with the Icmt inhibitor or a vehicle control for a specified duration.
-
Microscopy: The subcellular localization of the GFP-Ras fusion protein is visualized using fluorescence microscopy.
-
Analysis: In untreated cells, GFP-Ras is typically localized to the plasma membrane. Effective Icmt inhibition results in the mislocalization of GFP-Ras to other cellular compartments, such as the cytoplasm or endoplasmic reticulum.[8][9]
Visualizing the Mechanism of Action
To better understand the biological context of Icmt inhibition, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Icmt signaling pathway and point of inhibition.
Caption: Workflow for cross-validating Icmt inhibitor activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Icmt isoprenylcysteine carboxyl methyltransferase [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
A Comparative Analysis of the Pharmacokinetic Properties of Icmt-IN-33 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the isoprenylcysteine carboxyl methyltransferase (ICMT) inhibitor, Icmt-IN-33, and its analogs. Due to the limited availability of public in vivo pharmacokinetic data for this compound and its direct analogs, this document focuses on in vitro potency and provides context with other relevant ICMT inhibitors. It also includes detailed experimental methodologies for key assays and a visualization of the ICMT-Ras signaling pathway.
Introduction to ICMT Inhibition
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of various proteins, most notably the Ras family of small GTPases. By catalyzing the final methylation step of the C-terminal CAAX motif, ICMT facilitates the proper localization and function of these proteins, which are pivotal in cellular signaling pathways regulating growth, proliferation, and survival. Dysregulation of the Ras signaling cascade is a hallmark of many cancers, making ICMT a compelling target for anticancer drug development. The inhibition of ICMT can disrupt Ras signaling, leading to anti-proliferative effects in cancer cells.
In Vitro Potency of this compound and Analogs
This compound (also identified as compound 73 in Judd et al., 2011) is a member of a series of tetrahydropyranyl (THP) derivatives developed as potent ICMT inhibitors. Structure-activity relationship (SAR) studies on this series led to the identification of more potent analogs, such as compound 75.
Below is a summary of the in vitro inhibitory potency of these compounds against human ICMT. For contextual comparison, data for cysmethynil, a well-known indole-based ICMT inhibitor, and its analog, compound 8.12, are also included, though it is important to note they belong to a different chemical series.
| Compound | Chemical Series | Target | IC50 (nM) | Reference |
| This compound (Compound 73) | Tetrahydropyranyl | Human ICMT | 460 | [1] |
| Compound 75 | Tetrahydropyranyl | Human ICMT | 1.3 | [2] |
| Cysmethynil | Indole-based | Human ICMT | 2400 | [3] |
| Compound 8.12 | Indole-based | Human ICMT | Not explicitly stated, but noted to have improved efficacy over cysmethynil |
Pharmacokinetic Properties
Specific in vivo pharmacokinetic data for this compound and its direct analog, compound 75, are not publicly available in the cited literature. The primary focus of the research by Judd et al. was on the discovery and SAR of these compounds, with an emphasis on their in vitro activity.
However, studies on other ICMT inhibitors, such as cysmethynil, have highlighted challenges related to their drug-like properties. For instance, cysmethynil exhibits poor aqueous solubility, which can hinder its clinical development.[4] An analog, compound 8.12, was developed with superior physical properties, but it was noted to have a shorter half-life in vivo, which would necessitate a more frequent dosing regimen.
Experimental Protocols
In Vitro ICMT Inhibition Assay
The following is a generalized protocol for determining the in vitro potency of ICMT inhibitors, based on methodologies described in the literature.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against human ICMT.
Materials:
-
Recombinant human ICMT enzyme (e.g., expressed in Sf9 insect cells)
-
Biotinylated farnesylcysteine (substrate)
-
S-adenosyl-L-[methyl-3H]-methionine (radiolabeled methyl donor)
-
Test compounds (e.g., this compound and its analogs) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Scintillation vials and scintillation fluid
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, biotinylated farnesylcysteine, and S-adenosyl-L-[methyl-3H]-methionine.
-
Add the test compound dilutions to the appropriate wells. Include control wells with DMSO only (for 100% activity) and wells without enzyme (for background).
-
Initiate the reaction by adding the recombinant human ICMT enzyme to all wells except the background control.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1% SDS).
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.
-
Wash the plate to remove unincorporated radiolabel.
-
Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
In Vivo Pharmacokinetic Study in Rodents (General Protocol)
The following is a general experimental workflow for assessing the pharmacokinetic properties of a small molecule inhibitor in mice.
Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and oral bioavailability (%F).
Experimental Workflow:
Caption: Workflow for a typical in vivo pharmacokinetic study in mice.
ICMT-Ras Signaling Pathway
ICMT plays a crucial role in the post-translational modification of Ras proteins, which is essential for their proper localization to the plasma membrane and subsequent activation of downstream signaling cascades. Inhibition of ICMT disrupts this process, leading to the mislocalization of Ras and attenuation of its signaling output.
Caption: The ICMT-Ras signaling pathway and the point of inhibition.
Conclusion
This compound and its analogs represent a promising class of tetrahydropyranyl-based ICMT inhibitors with high in vitro potency. The significant improvement in potency from this compound (compound 73) to compound 75 highlights the success of the SAR-driven optimization. However, a comprehensive understanding of their therapeutic potential requires in vivo pharmacokinetic and efficacy studies. The provided experimental protocols offer a framework for conducting such investigations. The visualization of the ICMT-Ras signaling pathway underscores the mechanism by which these inhibitors exert their effects, providing a rationale for their continued development as potential anticancer agents. Further research is warranted to characterize the ADME properties of this compound and its potent analogs to advance them towards clinical evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
